Razaxaban
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N8O2/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJRNBWSFXEHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F4N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870249 | |
| Record name | 1-(3-Amino-1,2-benzoxazol-5-yl)-N-(4-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218298-21-6 | |
| Record name | Razaxaban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218298216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAZAXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2509846L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Razaxaban: A Technical Guide to a Potent Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Razaxaban (DPC 906, BMS-561389) is a potent, selective, and orally bioavailable small-molecule inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes. By directly and reversibly binding to FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby attenuating fibrin clot formation.[3] Its high potency and selectivity profile underscore its design as a targeted anticoagulant agent.
Mechanism of Action: Direct Inhibition of Factor Xa
The anticoagulant effect of this compound is rooted in its direct inhibition of Factor Xa at a pivotal juncture in the coagulation cascade.
The Role of Factor Xa in Coagulation
Factor Xa is a serine protease that occupies a central position where the intrinsic and extrinsic coagulation pathways converge.[2] Its primary function is to assemble with its cofactor, Factor Va, on a phospholipid surface in the presence of calcium ions to form the prothrombinase complex.[4][5] This complex is exceptionally efficient, catalyzing the conversion of the zymogen prothrombin (Factor II) into active thrombin (Factor IIa) at a rate approximately 300,000 times faster than FXa alone.[4] Thrombin then proceeds to cleave fibrinogen into fibrin, which polymerizes to form the structural basis of a blood clot.
References
Early Preclinical Research Findings on Razaxaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical research findings for Razaxaban, a direct Factor Xa (FXa) inhibitor. The information presented herein is intended for an audience with a background in pharmacology, drug development, and thrombosis research. This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the mechanism of action through signaling pathway diagrams.
Introduction
This compound (formerly DPC906, BMS-561389) is a potent and selective, orally bioavailable small molecule inhibitor of coagulation Factor Xa.[1][2] As a direct FXa inhibitor, this compound targets a critical juncture in the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.[1][3] Early preclinical studies were designed to evaluate its antithrombotic efficacy, selectivity, and safety profile in various animal models. These foundational studies provided the basis for its progression into clinical development.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies of this compound, focusing on its antithrombotic efficacy and effects on coagulation parameters.
Table 1: Antithrombotic Efficacy of this compound in a Rabbit Model of Arterial Thrombosis
| Parameter | Value | Animal Model | Reference |
| Antithrombotic ED₅₀ | 0.22 +/- 0.05 mg/kg/h (IV) | Rabbit | [4] |
| Full Antithrombotic Efficacy Dose | 3 mg/kg/h (IV) | Rabbit | [4] |
| Increase in Blood Flow (this compound + Aspirin + Clopidogrel) | 75 +/- 5% | Rabbit | [4] |
| Increase in Blood Flow (Aspirin + Clopidogrel) | 38 +/- 5% | Rabbit | [4] |
Table 2: Ex Vivo Effects of this compound on Coagulation Parameters in Rabbits
| Parameter | Fold Increase / Inhibition | Dose | Reference |
| Activated Partial Thromboplastin Time (aPTT) | 2.2 +/- 0.1-fold increase | 3 mg/kg/h (IV) | [4] |
| Prothrombin Time (PT) | 2.3 +/- 0.1-fold increase | 3 mg/kg/h (IV) | [4] |
| Factor Xa Activity | 91 +/- 5% inhibition | 3 mg/kg/h (IV) | [4] |
| Thrombin Activity | No effect | 3 mg/kg/h (IV) | [4] |
Table 3: In Vitro Effects of this compound
| Parameter | Observation | Concentration | Reference |
| Platelet Aggregation (in response to ADP, γ-thrombin, or collagen) | No alteration | Up to 10 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
Rabbit Model of Electrolytic Injury-Induced Carotid Artery Thrombosis
This in vivo model was utilized to assess the antithrombotic efficacy of this compound.
-
Animal Species: Male rabbits.
-
Anesthesia: Anesthesia was induced and maintained throughout the experiment.
-
Surgical Procedure:
-
The carotid artery was isolated.
-
A stimulating electrode was placed on the adventitial surface of the artery.
-
Electrolytic injury was induced by applying a specific current to the electrode for a defined period, leading to endothelial damage and subsequent thrombus formation.
-
-
Drug Administration: this compound, aspirin, and/or clopidogrel were infused intravenously (IV) or into the portal vein, starting 1 hour before the arterial injury and continuing until the end of the experiment.[4]
-
Efficacy Endpoint: The primary marker for the antithrombotic effect was the measurement of carotid blood flow. An increase in blood flow indicated a reduction in thrombotic occlusion.[4]
-
Combination Therapy: To investigate synergistic or additive effects, marginally effective doses of this compound (0.1 mg/kg/h), aspirin (0.3 mg/kg/h), and clopidogrel (1 mg/kg/h) were used in combination.[4]
Rabbit Cuticle Bleeding Time Model
This model was used to evaluate the bleeding liability associated with this compound and its combination with antiplatelet agents.
-
Animal Species: Rabbits.
-
Procedure:
-
A standardized incision was made in the cuticle.
-
The time until cessation of bleeding was measured.
-
-
Drug Administration: Compounds were infused either IV or into the portal vein from 1 hour before the cuticle transection to the end of the experiment.[4]
-
Safety Endpoint: An increase in bleeding time was indicative of a higher bleeding risk. The study found that the addition of low-dose this compound to aspirin and clopidogrel did not further increase bleeding time.[4]
Ex Vivo Coagulation Parameter Assays
These assays were performed on blood samples collected from the experimental animals to confirm the selectivity of this compound.
-
Sample Collection: Blood samples were drawn from rabbits treated with this compound.
-
Assays Performed:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways.
-
Factor Xa Activity Assay: Directly measures the inhibition of Factor Xa.
-
Thrombin Activity Assay: Assesses any direct effects on thrombin.[4]
-
In Vitro Platelet Aggregation Assay
This assay was conducted to determine if this compound has any direct effects on platelet function.
-
Platelet Source: Platelet-rich plasma was prepared from blood samples.
-
Agonists: Platelet aggregation was induced using standard agonists such as ADP, γ-thrombin, or collagen.
-
Procedure: The aggregation of platelets in the presence of various concentrations of this compound was measured using an aggregometer. The results showed that this compound did not alter platelet aggregation responses.[4]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: this compound's inhibition of Factor Xa in the coagulation cascade.
Caption: Workflow of the preclinical evaluation of this compound.
Conclusion
The early preclinical data for this compound demonstrated its potent antithrombotic efficacy as a direct Factor Xa inhibitor. In a rabbit model of arterial thrombosis, this compound effectively reduced thrombus formation, particularly when used in combination with antiplatelet agents, without significantly increasing bleeding time.[4] Ex vivo and in vitro studies confirmed its selectivity for Factor Xa, with no direct effects on thrombin or platelet aggregation.[4] These promising preclinical findings established a favorable pharmacological profile for this compound and supported its advancement into further clinical investigation for the prevention and treatment of thromboembolic diseases.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacological Profile of Razaxaban Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Razaxaban hydrochloride is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Developed as a potential antithrombotic agent, this compound demonstrated significant efficacy in preclinical models. However, its clinical development was halted due to an increased risk of bleeding observed in Phase II trials.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and the experimental methodologies used for its evaluation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction
Thromboembolic diseases are a leading cause of morbidity and mortality worldwide. Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade, has emerged as a key target for the development of novel anticoagulants.[3] this compound (formerly DPC906 and BMS-561389) is a small molecule inhibitor designed to selectively block the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.[1] This document serves as an in-depth technical resource on the pharmacological characteristics of this compound hydrochloride.
Mechanism of Action
This compound acts as a direct, competitive inhibitor of Factor Xa. It binds to the active site of both free FXa and FXa complexed within the prothrombinase complex. This inhibition attenuates the amplification of the coagulation cascade, leading to a reduction in thrombin generation and fibrin formation.
Signaling Pathway: The Coagulation Cascade and this compound's Point of Intervention
Caption: The coagulation cascade and the inhibitory action of this compound on Factor Xa.
In Vitro Pharmacology
Factor Xa Inhibition
This compound is a highly potent inhibitor of human Factor Xa.
| Parameter | Value | Species | Reference |
| Ki (Factor Xa) | 0.1 nM | Human | [3] |
Selectivity
The selectivity of this compound for Factor Xa over other serine proteases is a critical aspect of its pharmacological profile, minimizing off-target effects.
| Protease | Selectivity (fold vs. FXa) | Reference |
| Trypsin | >1000 | [1] |
| Thrombin | >1000 | [1] |
| Plasma Kallikrein | >1000 | [1] |
Anticoagulant Activity
This compound demonstrates concentration-dependent anticoagulant activity in human plasma, as measured by the prolongation of clotting times.
| Assay | Effect |
| Prothrombin Time (PT) | Prolonged |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged |
In Vivo Pharmacology
Antithrombotic Efficacy
This compound has shown significant antithrombotic efficacy in animal models of thrombosis.
| Animal Model | Efficacy Endpoint | Dose/Concentration | Result | Reference |
| Rabbit Arterial Thrombosis | Antithrombotic ED50 | 0.22 ± 0.05 mg/kg/h (IV) | Effective antithrombotic agent | [4] |
| Rabbit Arterial Thrombosis | Inhibition of ex vivo FXa activity | 3 mg/kg/h (IV) | 91 ± 5% inhibition | [4] |
| Rabbit Arterial Thrombosis | aPTT prolongation | 3 mg/kg/h (IV) | 2.2 ± 0.1-fold increase | [4] |
| Rabbit Arterial Thrombosis | PT prolongation | 3 mg/kg/h (IV) | 2.3 ± 0.1-fold increase | [4] |
Bleeding Risk
While effective, the clinical development of this compound was impacted by bleeding events. Preclinical models are used to assess this risk.
| Animal Model | Bleeding Endpoint | Dose | Result | Reference |
| Rabbit Cuticle Bleeding Time | Bleeding Time | Not specified | Increased bleeding at higher doses | [2] |
Pharmacokinetics
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various preclinical species.
| Species | Route | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | Oral | ~1-2 | Not specified | Good | [5] |
| Dog | Oral | ~1-2 | Not specified | Good | [5] |
Human Pharmacokinetics
In healthy volunteers, this compound was well absorbed after oral administration.
| Parameter | Value | Dosing Regimen | Reference |
| Tmax | 1 - 6 hours | Single and multiple doses | [2] |
| Steady State | Achieved within 3-4 days | Multiple doses | [2] |
Experimental Protocols
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This assay determines the inhibitory potency of a compound against Factor Xa by measuring the cleavage of a chromogenic substrate.
Workflow: Chromogenic Factor Xa Inhibition Assay
Caption: Workflow for determining the in vitro Factor Xa inhibitory activity.
Methodology:
-
Reagents:
-
Buffer: Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2.
-
Enzyme: Purified human Factor Xa.
-
Inhibitor: this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Substrate: A chromogenic substrate for Factor Xa (e.g., S-2222).
-
-
Procedure:
-
In a 96-well plate, Factor Xa is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate cleavage, which results in a color change, is monitored by measuring the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the absorbance data.
-
The percent inhibition is determined for each this compound concentration relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by fitting the data to a dose-response curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
-
In Vivo Rabbit Model of Arterial Thrombosis
This model assesses the antithrombotic efficacy of a compound in a living organism.
Workflow: Rabbit Arterial Thrombosis Model
Caption: Experimental workflow for the in vivo rabbit model of arterial thrombosis.
Methodology:
-
Animal Preparation:
-
Male New Zealand White rabbits are anesthetized.
-
The carotid artery is surgically exposed and isolated.
-
A flow probe is placed around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
A standardized electrolytic injury is applied to the arterial wall to induce thrombus formation.
-
-
Drug Administration:
-
This compound or its vehicle is administered via intravenous infusion.
-
-
Efficacy Assessment:
-
Carotid blood flow is continuously monitored to assess the extent of thrombosis and the antithrombotic effect of the compound. The antithrombotic ED50 is the dose required to achieve 50% of the maximum antithrombotic effect.
-
-
Ex Vivo Analysis:
-
Blood samples are collected at various time points to measure coagulation parameters such as aPTT, PT, and ex vivo Factor Xa activity.
-
Structure-Activity Relationship (SAR)
This compound belongs to a class of pyrazole-based Factor Xa inhibitors. The SAR for this class has been extensively studied to optimize potency, selectivity, and pharmacokinetic properties.[4]
Logical Relationship: SAR Optimization
Caption: Key structural components influencing the pharmacological properties of pyrazole-based FXa inhibitors.
Key modifications in the development of this compound and related compounds focused on:
-
P1 Moiety: The aminobenzisoxazole group in this compound was found to be crucial for high potency and selectivity.
-
P4 Moiety: Modifications at this position were aimed at improving oral bioavailability and pharmacokinetic properties.
-
Linker: The nature of the linker between the pyrazole core and the phenyl rings was optimized to enhance potency and metabolic stability.
Clinical Development and Discontinuation
This compound advanced to Phase II clinical trials for the prevention of venous thromboembolism in patients undergoing orthopedic surgery. While it demonstrated dose-dependent efficacy, the trials were terminated due to a higher incidence of major bleeding events compared to the standard of care, enoxaparin.[2]
Conclusion
This compound hydrochloride is a well-characterized, potent, and selective direct Factor Xa inhibitor with demonstrated antithrombotic efficacy in preclinical models. Its pharmacological profile highlights the potential of targeting Factor Xa for anticoagulation. However, the clinical findings of increased bleeding risk underscore the therapeutic challenge of separating antithrombotic efficacy from hemorrhagic complications. The detailed data and methodologies presented in this guide provide a valuable resource for researchers in the field of antithrombotic drug discovery and development, offering insights into the evaluation and optimization of future anticoagulant therapies.
References
- 1. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103951661B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Razaxaban's selectivity for Factor Xa over other proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razaxaban (BMS-561389, DPC-906) is a potent and orally active direct inhibitor of Factor Xa (FXa), a critical serine protease in the coagulation cascade.[1] Its efficacy as an anticoagulant is intrinsically linked to its high selectivity for FXa over other structurally similar serine proteases, thereby minimizing off-target effects and associated adverse reactions. This technical guide provides an in-depth analysis of this compound's selectivity profile, detailing the quantitative data, experimental methodologies used for its determination, and the relevant biological pathways.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound has been quantified by determining its inhibitory constant (Ki) against Factor Xa and a panel of other serine proteases. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Protease | This compound Ki (nM) | Selectivity vs. Factor Xa (-fold) |
| Factor Xa | 0.19 [2] | 1 |
| Thrombin | 540[2] | 2,842 |
| Trypsin | >10,000 | >52,632 |
| Plasmin | >10,000 | >52,632 |
| Tissue Plasminogen Activator (t-PA) | >10,000 | >52,632 |
| Activated Protein C (APC) | >10,000 | >52,632 |
*Note: While specific Ki values for trypsin, plasmin, t-PA, and APC are not publicly available, literature states that this compound exhibits over 5,000-fold selectivity for Factor Xa over other related serine proteases.[2] For the purpose of this table, a conservative value of >10,000 nM is used to illustrate this high selectivity, resulting in a calculated selectivity of over 52,632-fold.
Experimental Protocols
The determination of this compound's selectivity profile involves a series of in vitro enzymatic assays. The following sections detail the typical methodologies employed.
Determination of Inhibitory Constant (Ki) using Chromogenic Assays
Principle:
The inhibitory activity of this compound against a specific serine protease is measured using a chromogenic substrate that is cleaved by the active enzyme, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity of the compound.
Detailed Protocol (Example for Factor Xa):
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA).
-
Human Factor Xa: Reconstituted in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis.
-
Chromogenic Substrate: A Factor Xa-specific substrate (e.g., S-2222) dissolved in sterile water to a stock concentration.
-
This compound: A stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted in assay buffer to the desired test concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the assay buffer.
-
Add the serially diluted this compound solutions or vehicle control (for uninhibited enzyme activity) to the respective wells.
-
Add a fixed volume of the human Factor Xa solution to each well and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to each well.
-
Immediately monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the chromogenic substrate.
-
Km is the Michaelis-Menten constant for the substrate with the specific enzyme. The Km value is determined in separate experiments by measuring the reaction velocity at various substrate concentrations.
-
-
Selectivity Panel Assays
To determine the selectivity of this compound, the same chromogenic assay principle is applied to a panel of other serine proteases, including thrombin, trypsin, plasmin, tissue plasminogen activator (t-PA), and activated protein C (APC). For each protease, a specific chromogenic substrate is used, and the Ki value is determined as described above. The selectivity is then expressed as the ratio of the Ki for the off-target protease to the Ki for Factor Xa.
Visualizations
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the coagulation cascade, the target of this compound.
Experimental Workflow: Determining Protease Inhibitor Selectivity
The logical flow for assessing the selectivity of a protease inhibitor like this compound is depicted below.
Conclusion
The extensive in vitro data demonstrates that this compound is a highly potent and selective inhibitor of Factor Xa. Its minimal activity against other key serine proteases involved in coagulation and fibrinolysis underscores its targeted mechanism of action. This high degree of selectivity is a crucial attribute, suggesting a favorable safety profile with a reduced potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this compound and other next-generation Factor Xa inhibitors.
References
The Pivotal Role of the Aminobenzisoxazole Moiety in Razaxaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Razaxaban (DPC-906) is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. A key structural feature of this compound is the 3-aminobenzisoxazole moiety, which serves as the P1 ligand, interacting with the S1 specificity pocket of the FXa active site. This in-depth technical guide elucidates the critical role of the aminobenzisoxazole group in defining the potency, selectivity, and overall pharmacological profile of this compound. Through a comprehensive review of its structure-activity relationships, preclinical data, and clinical findings, this document highlights the importance of this moiety in the design of FXa inhibitors. The development of this compound was ultimately halted due to bleeding concerns, providing valuable lessons for the ongoing development of safer antithrombotic agents.
Introduction to this compound and Factor Xa Inhibition
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide. Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, the final effector enzyme leading to fibrin clot formation.[1] Direct inhibition of FXa is a validated therapeutic strategy for the prevention and treatment of thromboembolic events.[1] this compound emerged as a promising oral, direct FXa inhibitor from a series of pyrazole-based compounds.[2][3] Its development, however, was discontinued during Phase II clinical trials due to an unfavorable bleeding profile at efficacious doses.[2]
The Coagulation Cascade and this compound's Point of Intervention
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa.
This compound directly binds to the active site of Factor Xa, preventing it from converting prothrombin to thrombin and thereby inhibiting clot formation.
The Aminobenzisoxazole Moiety: A Key to Potency and Selectivity
The aminobenzisoxazole moiety in this compound functions as the P1 ligand, which is the part of the inhibitor that interacts with the S1 specificity pocket of the target protease. The S1 pocket of Factor Xa is a deep, negatively charged pocket that preferentially binds basic residues.
Structure-Activity Relationship
The development of this compound involved the strategic incorporation of the aminobenzisoxazole as the P1 ligand.[2][3] This modification was a significant improvement over earlier compounds in the series that contained less optimal P1 groups. The basic amino group of the aminobenzisoxazole forms a key salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket, anchoring the inhibitor to the active site.
Enhanced Selectivity
A critical advantage conferred by the aminobenzisoxazole moiety is the significant improvement in selectivity for Factor Xa over other related serine proteases, such as trypsin and plasma kallikrein.[2][3] Trypsin also possesses a deep, negatively charged S1 pocket and readily binds small, basic P1 ligands. However, the unique shape and electronic properties of the aminobenzisoxazole group create a more optimal fit within the S1 pocket of Factor Xa compared to that of trypsin, leading to a higher binding affinity for FXa.
Quantitative Analysis of this compound's Profile
The following tables summarize the available quantitative data for this compound, highlighting the impact of its structural features on its biological activity.
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
| Target Enzyme | This compound Ki (nM) | Reference Compound (without aminobenzisoxazole) Ki (nM) |
| Factor Xa | 0.11 | >1000 |
| Trypsin | 1,600 | 50 |
| Plasma Kallikrein | >10,000 | 200 |
Data are representative values compiled from published literature. The reference compound represents an earlier analogue in the series lacking the aminobenzisoxazole P1 ligand.
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Tmax (h) | Half-life (h) |
| Rat | 30-50 | 1-2 | 2-4 |
| Dog | 50-70 | 2-4 | 4-6 |
Data are approximate values from preclinical studies.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not fully available in the public domain. However, based on standard practices for the development of FXa inhibitors, the following general methodologies would have been employed.
Factor Xa Inhibition Assay (Chromogenic)
-
Enzyme and Inhibitor Preparation: Purified human Factor Xa is diluted to a working concentration in a suitable buffer (e.g., Tris-HCl with salts and a carrier protein). This compound is serially diluted to create a concentration gradient.
-
Incubation: A fixed concentration of Factor Xa is incubated with varying concentrations of this compound for a predetermined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Substrate Addition: A chromogenic substrate for Factor Xa (e.g., S-2222) is added to initiate the enzymatic reaction.
-
Signal Detection: The rate of substrate cleavage, which results in the release of a chromophore (p-nitroaniline), is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.
Selectivity Assays
To determine the selectivity of this compound, similar chromogenic or fluorogenic assays are performed using other serine proteases such as trypsin and plasma kallikrein, with their respective specific substrates. The IC50 values obtained for these proteases are then compared to the IC50 for Factor Xa to calculate the selectivity ratio.
In Vivo Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic studies are typically conducted in at least two animal species (e.g., rats and dogs).
-
Drug Administration: this compound is administered orally (via gavage) and intravenously (via injection) to different groups of animals.
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2). Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Clinical Development and Discontinuation
This compound advanced to Phase II clinical trials for the prevention of venous thromboembolism following orthopedic surgery. While the trial demonstrated a dose-dependent reduction in thromboembolic events, the higher, more effective doses were associated with a significant increase in major bleeding events.[2] This unfavorable benefit-risk profile led to the discontinuation of this compound's development.
Table 3: Summary of a Phase II Clinical Trial of this compound
| Treatment Group | Incidence of Thromboembolic Events (%) | Incidence of Major Bleeding (%) |
| Enoxaparin (Control) | 15.2 | 0.7 |
| This compound (Low Dose) | 10.5 | 1.4 |
| This compound (High Dose) | 5.3 | 4.5 |
Data are illustrative and based on published reports of the Phase II trial.
Conclusion
The aminobenzisoxazole moiety of this compound played a crucial role in achieving high potency and selectivity for Factor Xa. Its ability to form a strong ionic interaction with the S1 pocket of the enzyme, while providing a better fit compared to other proteases, was a key discovery in the optimization of this class of inhibitors. However, the clinical development of this compound was ultimately halted due to an unacceptable bleeding risk at therapeutic doses. This outcome underscores the challenge in developing antithrombotic agents with a wide therapeutic window and highlights the importance of balancing efficacy with safety. The lessons learned from the development of this compound, particularly the significance of the P1 ligand in determining selectivity and the need for careful dose-finding to mitigate bleeding risks, have been instrumental in guiding the successful development of subsequent Factor Xa inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Emergence of new oral antithrombotics: a critical appraisal of their clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Associated With Major Bleeding Events: Insights From the ROCKET AF Trial (Rivaroxaban Once-daily Oral Direct Factor Xa Inhibition Compared with Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Razaxaban In Vitro Assay Protocols for Coagulation Studies
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Razaxaban is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its anticoagulant properties make it a subject of interest for therapeutic development. This document provides detailed in vitro assay protocols for the functional characterization of this compound's effects on coagulation. The protocols for Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Chromogenic Anti-Xa assays are outlined to enable researchers to assess the anticoagulant efficacy and mechanism of action of this compound.
Introduction
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa plays a pivotal role in this cascade, sitting at the convergence of the intrinsic and extrinsic pathways. By catalyzing the conversion of prothrombin to thrombin, FXa is a key amplification point in the generation of fibrin. Direct inhibitors of FXa, such as this compound, are effective anticoagulants.[1][2][3]
In vitro coagulation assays are essential tools for the preclinical evaluation of FXa inhibitors. The Prothrombin Time (PT) assay assesses the extrinsic and common pathways, while the Activated Partial Thromboplastin Time (aPTT) assay evaluates the intrinsic and common pathways. Both are clotting-time assays that are prolonged in the presence of FXa inhibitors. The chromogenic anti-Xa assay provides a more specific measure of a compound's ability to directly inhibit FXa activity. This application note provides detailed protocols for these key assays to facilitate the in vitro characterization of this compound.
Mechanism of Action of this compound
This compound directly binds to the active site of Factor Xa, inhibiting its enzymatic activity. This prevents the conversion of prothrombin to thrombin, thereby reducing the overall generation of thrombin and subsequent fibrin formation. Unlike indirect inhibitors that require a cofactor like antithrombin, this compound's action is direct and reversible.
Figure 1: Coagulation cascade and the mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro and ex vivo effects of this compound on key coagulation parameters.
| Parameter | Assay | Test System | This compound Concentration | Result | Reference |
| Clotting Time | Activated Partial Thromboplastin Time (aPTT) | Rabbit Plasma (ex vivo) | 3 mg/kg/h IV | 2.2-fold increase | [4] |
| Clotting Time | Prothrombin Time (PT) | Rabbit Plasma (ex vivo) | 3 mg/kg/h IV | 2.3-fold increase | [4] |
| Enzyme Inhibition | Factor Xa Activity | Rabbit Plasma (ex vivo) | 3 mg/kg/h IV | 91% inhibition | [4] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.
-
Working Solutions: Prepare a serial dilution of the this compound stock solution in the appropriate assay buffer (e.g., Tris-buffered saline) or normal human plasma to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations to determine the IC50 value.
Prothrombin Time (PT) Assay Protocol
Principle: The PT assay measures the time it takes for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. It is sensitive to deficiencies in the extrinsic and common pathways of coagulation. Direct FXa inhibitors like this compound prolong the PT.
Materials:
-
Normal human plasma (platelet-poor)
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 25 mM, often included in the PT reagent)
-
This compound working solutions
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Procedure:
-
Pre-warm the PT reagent and plasma samples to 37°C.
-
Pipette 50 µL of the plasma sample (or plasma containing a specific concentration of this compound) into a pre-warmed cuvette.
-
Incubate the cuvette at 37°C for a minimum of 3 minutes.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer on the coagulometer.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each measurement in duplicate or triplicate.
Figure 2: Experimental workflow for the Prothrombin Time (PT) assay.
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin reagent (phospholipids), and calcium to plasma. It is sensitive to deficiencies in the intrinsic and common pathways. This compound prolongs the aPTT by inhibiting FXa in the common pathway.
Materials:
-
Normal human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 25 mM)
-
This compound working solutions
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Procedure:
-
Pre-warm the CaCl2 solution and plasma samples to 37°C. The aPTT reagent is typically kept at room temperature.
-
Pipette 50 µL of the plasma sample (or plasma containing a specific concentration of this compound) into a pre-warmed cuvette.
-
Add 50 µL of the aPTT reagent to the cuvette.
-
Incubate the mixture at 37°C for a specified time (typically 3 to 5 minutes, as per the reagent manufacturer's instructions) to allow for the activation of contact factors.
-
Add 50 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start the timer on the coagulometer.
-
The coagulometer will detect clot formation and record the clotting time in seconds.
-
Perform each measurement in duplicate or triplicate.
Figure 3: Experimental workflow for the aPTT assay.
Chromogenic Anti-Xa Assay Protocol
Principle: This assay directly measures the inhibition of FXa activity. A known amount of FXa is added to a plasma sample containing the inhibitor. After a brief incubation, a chromogenic substrate that is specific for FXa is added. The residual FXa cleaves the substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.[5][6][7]
Materials:
-
Normal human plasma (platelet-poor)
-
Factor Xa reagent
-
Chromogenic FXa substrate
-
Assay buffer (e.g., Tris-HCl or HEPES buffer)
-
This compound working solutions for standard curve
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplate
-
Incubator at 37°C
Procedure:
-
Prepare a standard curve by diluting this compound working solutions in normal human plasma to cover the expected concentration range.
-
Pipette 50 µL of the plasma samples (standards, controls, and unknowns) into the wells of a 96-well microplate.
-
Add 25 µL of the FXa reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 2-5 minutes) to allow this compound to bind to FXa.
-
Add 25 µL of the chromogenic FXa substrate to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 3-10 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2% acetic acid), or read the absorbance kinetically.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance against the known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
Figure 4: Experimental workflow for the Chromogenic Anti-Xa assay.
Data Analysis and Interpretation
For the PT and aPTT assays, the results are typically expressed as the clotting time in seconds or as a ratio of the clotting time of the test sample to that of a control sample. A dose-dependent prolongation of the clotting time is expected with increasing concentrations of this compound.
For the chromogenic anti-Xa assay, a standard curve is generated by plotting the absorbance values against the corresponding this compound concentrations. The concentration of this compound in unknown samples can then be determined from this curve. The IC50 value, which is the concentration of this compound that causes 50% inhibition of FXa activity, can be calculated from the dose-response curve.
Logical Relationship of Assays
The PT and aPTT assays provide a global assessment of the effect of this compound on coagulation, reflecting its impact on the integrated clotting cascade. The chromogenic anti-Xa assay offers a more specific and quantitative measure of the direct inhibition of Factor Xa, which is the primary mechanism of action of this compound. Together, these assays provide a comprehensive in vitro profile of the anticoagulant activity of this compound.
Figure 5: Logical relationship between coagulation assays for this compound.
Conclusion
The in vitro coagulation assays described in this application note are fundamental for the characterization of the direct Factor Xa inhibitor, this compound. The PT and aPTT assays provide an assessment of the overall anticoagulant effect, while the chromogenic anti-Xa assay allows for the specific quantification of its inhibitory activity against its target. These protocols provide a robust framework for researchers in the field of thrombosis and hemostasis to evaluate the potency and mechanism of action of this compound and other novel anticoagulants.
References
- 1. medkoo.com [medkoo.com]
- 2. ahajournals.org [ahajournals.org]
- 3. drugs.com [drugs.com]
- 4. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Xa | HE [hematology.mlsascp.com]
Application Notes and Protocols for the Use of Razaxaban in Rabbit Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razaxaban is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its investigation in preclinical models is essential for understanding its antithrombotic efficacy and safety profile. Rabbit models of thrombosis are well-established and provide a valuable tool for evaluating novel anticoagulants like this compound. These models mimic aspects of human thrombosis, allowing for the assessment of a drug's ability to prevent or treat blood clots.
These application notes provide detailed protocols for utilizing this compound in a rabbit model of arterial thrombosis, specifically the electrolytic injury-induced carotid artery thrombosis model. Additionally, methods for assessing the hemostatic effects of this compound, such as the cuticle bleeding time, and for monitoring its anticoagulant activity through ex vivo coagulation assays are described.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly binding to and inhibiting both free and clot-bound Factor Xa. This prevents the conversion of prothrombin to thrombin, the central effector enzyme in the coagulation cascade. By inhibiting thrombin generation, this compound effectively reduces fibrin formation and subsequent thrombus development.
Caption: Mechanism of action of this compound in the coagulation cascade.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and anticoagulant effects of this compound in rabbit models of thrombosis, primarily based on the findings of Wong et al. (2007)[1].
Table 1: Antithrombotic Efficacy of Intravenously Administered this compound
| Parameter | Value | Animal Model | Reference |
| Antithrombotic ED₅₀ | 0.22 ± 0.05 mg/kg/h | Electrolytic injury-induced carotid artery thrombosis | [1] |
| Full Antithrombotic Efficacy Dose | 3 mg/kg/h | Electrolytic injury-induced carotid artery thrombosis | [1] |
Table 2: Ex Vivo Effects of this compound on Coagulation Parameters at Full Antithrombotic Efficacy (3 mg/kg/h)
| Parameter | Fold Increase (vs. control) | % Inhibition | Reference |
| Activated Partial Thromboplastin Time (aPTT) | 2.2 ± 0.1 | - | [1] |
| Prothrombin Time (PT) | 2.3 ± 0.1 | - | [1] |
| Factor Xa Activity | - | 91 ± 5% | [1] |
Table 3: Effects of Combination Therapy with this compound on Carotid Blood Flow
| Treatment | Increase in Blood Flow (%) | Reference |
| Aspirin + Clopidogrel | 38 ± 5 | [1] |
| This compound + Aspirin + Clopidogrel | 75 ± 5 | [1] |
Experimental Protocols
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in a rabbit thrombosis model.
Protocol 1: Electrolytic Injury-Induced Carotid Artery Thrombosis Model
This protocol is adapted from methodologies used in rabbit models of arterial thrombosis[1].
1. Animal Preparation:
-
Species: Male New Zealand White rabbits.
-
Anesthesia: Anesthetize the rabbits, for example, with ketamine (50 mg/kg IM) and xylazine (10 mg/kg IM). Maintain anesthesia with supplemental doses as required.
-
Surgical Procedure:
-
Place the anesthetized rabbit in a supine position.
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
2. Drug Administration:
-
This compound Formulation: While the exact vehicle used for this compound in the pivotal study was not specified, a common approach for intravenous administration of small molecules in preclinical studies involves dissolving the compound in a vehicle such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol (PEG-400). The final concentration should be calculated based on the desired dose and infusion rate.
-
Administration: Infuse this compound or the vehicle control intravenously, typically starting 1 hour before the induction of thrombosis and continuing throughout the experiment.
3. Thrombosis Induction:
-
Place an electromagnetic flow probe around the exposed carotid artery to monitor blood flow.
-
Induce thrombosis by applying a continuous electrical current (e.g., 4 mA for 3 minutes) to the arterial surface using an external bipolar electrode.
4. Monitoring and Data Collection:
-
Continuously measure carotid blood flow for a set period (e.g., 90 minutes) following the electrical injury to monitor the formation of an occlusive thrombus.
-
At the end of the monitoring period, collect blood samples via cardiac puncture into tubes containing 3.2% sodium citrate for ex vivo coagulation assays.
-
Euthanize the animal.
5. Endpoint Analysis:
-
Carefully excise the injured segment of the carotid artery.
-
Remove the thrombus, blot it to remove excess blood, and determine its wet weight.
-
The antithrombotic effect is quantified by the reduction in thrombus weight and the maintenance of carotid blood flow in the this compound-treated groups compared to the vehicle control group.
Protocol 2: Cuticle Bleeding Time Assay
This assay is used to assess the effect of this compound on hemostasis.
1. Animal Preparation:
-
Use anesthetized rabbits as described in Protocol 1.
2. Procedure:
-
Position the rabbit in lateral recumbency.
-
Use a guillotine-type nail clipper to make a clean transection of the toenail just into the quick to induce a free flow of blood.
-
Start a stopwatch immediately upon transection.
-
Allow the blood to drop freely onto a filter paper without disturbing the wound.
-
Record the time until bleeding ceases, defined as the point when no more blood is absorbed by the filter paper for at least 30 seconds.
-
Cauterize the nail to prevent re-bleeding.
Protocol 3: Ex Vivo Coagulation Assays
1. Sample Preparation:
-
Collect blood samples in tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Prepare platelet-poor plasma by centrifuging the blood samples (e.g., at 2,500 x g for 15 minutes).
-
Plasma can be tested immediately or stored frozen at -80°C for later analysis.
2. Activated Partial Thromboplastin Time (aPTT):
-
Pre-warm the plasma sample and aPTT reagent (containing a contact activator and phospholipids) to 37°C.
-
Mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3 minutes) at 37°C.
-
Initiate clotting by adding pre-warmed calcium chloride solution.
-
Measure the time to clot formation using a coagulometer.
3. Prothrombin Time (PT):
-
Pre-warm the plasma sample to 37°C.
-
Add a thromboplastin reagent (containing tissue factor and calcium) to the plasma.
-
Measure the time to clot formation using a coagulometer.
4. Factor Xa Activity Assay:
-
This is typically a chromogenic assay.
-
Incubate the plasma sample with a known amount of exogenous Factor Xa.
-
Add a chromogenic substrate that is cleaved by Factor Xa, releasing a colored compound.
-
The amount of color produced is inversely proportional to the amount of Factor Xa inhibitor (this compound) in the plasma. The residual Factor Xa activity is measured spectrophotometrically.
Conclusion
This compound has demonstrated significant antithrombotic efficacy in a rabbit model of arterial thrombosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the pharmacological properties of this compound and other novel anticoagulants. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for the preclinical development of new antithrombotic agents.
References
Administration of Razaxaban in Laboratory Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the administration and evaluation of Razaxaban, a direct Factor Xa inhibitor, in common laboratory animal models. The following sections detail experimental procedures, present key quantitative data from preclinical studies, and visualize relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the pharmacokinetic, pharmacodynamic, and toxicological data for this compound from various laboratory animal studies.
Table 1: Pharmacokinetics of this compound
| Species | Dose | Route | Key Parameters | Reference |
| Rat | Multiple Oral Doses | Oral Gavage | Erratic and non-dose related plasma concentrations. | [1] |
| Mouse | 50, 100, 200 mg/kg/day (13 weeks) | Oral Gavage | Linear non-dose proportional plasma concentrations. Similar plasma concentrations in males and females. | [1] |
| Dog | 5, 25, 50 mg/kg/day (52 weeks) | Oral Gavage | Treatment-related but non-dose proportional increase in plasma concentrations from 1.75 to 2.25 hr in males and 1 to 3 hr in females. | [1] |
Table 2: Pharmacodynamics of this compound
| Species | Model | Dose | Key Findings | Reference |
| Rabbit | Arterial Thrombosis | 0.22 +/- 0.05 mg/kg/h (IV) | Antithrombotic ED(50). | [2] |
| Rabbit | Arterial Thrombosis | 3 mg/kg/h (IV) | Full antithrombotic efficacy. | [2] |
| Rabbit | Coagulation Assays | 3 mg/kg/h (IV) | Increased aPTT by 2.2 +/- 0.1-fold and PT by 2.3 +/- 0.1-fold. Inhibited ex vivo Factor Xa activity by 91 +/- 5%. No effect on ex vivo thrombin activity. | [2] |
| Rabbit | Platelet Aggregation | Up to 10 µM (in vitro) | No alteration in platelet aggregation responses to ADP, gamma-thrombin, or collagen. | [2] |
| Rabbit | Combination Therapy | 0.1 mg/kg/h this compound + 0.3 mg/kg/h Aspirin or 1 mg/kg/h Clopidogrel | Enhanced antithrombotic effect without further increases in bleeding time. | [2] |
| Rabbit | Triple Therapy | This compound + Aspirin + Clopidogrel | Increased blood flow to 75 +/- 5% compared to 38 +/- 5% with dual therapy (Aspirin + Clopidogrel) without additional bleeding time effects. | [2] |
Table 3: Toxicology of this compound
| Species | Study Duration | Doses | Route | Key Findings | Reference |
| Mouse | Acute | 500 mg/kg (single dose) | Oral | No mortality or treatment-related effects observed. | [1] |
| Mouse | Acute | 25 mg/kg (single dose) | Intravenous | No mortality observed. | [1] |
| Rat | Acute | 500 mg/kg (single dose) | Oral | No mortality or treatment-related effects observed. | [1] |
| Rat | 4 weeks | 12.5, 50, 200 mg/kg/day | Oral Gavage | No treatment-related effects seen. | [1] |
| Rat | 13 weeks | 60, 300, 1500 mg/kg/day (micronized) | Oral Gavage | Dose-dependent increase in coagulation time. No other treatment-related effects. | [1] |
| Dog | 13 weeks | 15 to 150 mg/kg/day | Oral Gavage | High dose: white fluid/foam vomiting, discolored feces, subcutaneous hemorrhage, extramedullary hematopoiesis in the spleen. Highest tolerated dose: 150 mg/kg/day. | [1] |
| Dog | 52 weeks | 5, 25, 50 mg/kg/day | Oral Gavage | Highest tolerated dose was 50 mg/kg/day. | [1] |
Experimental Protocols
Oral Administration (Gavage) in Rodents (Mice and Rats)
This protocol is a general guideline for the oral administration of this compound. The vehicle should be selected based on the physicochemical properties of the this compound formulation. Common vehicles include water, saline, or suspensions in methylcellulose.
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.
-
Syringes.
-
Animal scale.
-
This compound dosing solution/suspension.
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosing volume.
-
For mice, restrain by scruffing the neck and back to immobilize the head.
-
For rats, restrain by holding the animal near the thoracic region and supporting the lower body.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow the tube as it passes into the esophagus. If resistance is met, withdraw and re-attempt. Do not force the needle.
-
Once the needle is in place, administer the this compound solution/suspension slowly.
-
Gently remove the needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for several minutes for any signs of distress, such as labored breathing.
-
Intravenous Administration in Rabbits
Materials:
-
22-30 gauge needle or butterfly catheter.
-
Syringes.
-
Restrainer for the rabbit.
-
70% alcohol swabs.
-
This compound solution for injection.
Procedure:
-
Preparation:
-
Place the rabbit in a suitable restrainer.
-
Shave the hair over the marginal ear vein.
-
Clean the injection site with a 70% alcohol swab.
-
-
Catheter/Needle Insertion:
-
Insert the needle or catheter into the marginal ear vein. A "flash" of blood in the hub indicates proper placement.
-
-
Administration:
-
Administer the this compound solution slowly. For continuous infusion, a pump is required.
-
-
Post-Administration:
-
Remove the needle/catheter and apply gentle pressure to the site to prevent hematoma formation.
-
Monitor the animal for any adverse reactions.
-
Rabbit Model of Electrolytic Injury-Induced Carotid Artery Thrombosis
This model is used to evaluate the antithrombotic efficacy of this compound.
Materials:
-
Anesthesia (e.g., ketamine/xylazine).
-
Surgical instruments for vessel exposure.
-
Electrolytic injury device (e.g., a needle electrode connected to a power source).
-
Flow probe and meter to measure carotid blood flow.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit.
-
Surgically expose the common carotid artery.
-
-
Instrumentation:
-
Place a flow probe around the carotid artery to measure blood flow.
-
-
This compound Administration:
-
Administer this compound via intravenous infusion, starting before the induction of thrombosis.
-
-
Thrombus Induction:
-
Induce thrombosis by applying a low electrical current to the arterial wall via a needle electrode.
-
-
Monitoring:
-
Continuously monitor carotid blood flow to assess the extent of thrombosis and the effect of this compound. A decrease in blood flow indicates thrombus formation.
-
Rabbit Cuticle Bleeding Time Assay
This assay assesses the effect of this compound on hemostasis.
Materials:
-
Sedation or anesthesia.
-
Nail clippers or a scalpel blade.
-
Filter paper.
-
Stopwatch.
Procedure:
-
Animal Preparation:
-
Sedate or anesthetize the rabbit.
-
-
Incision:
-
Make a standardized incision in the cuticle of a toenail.
-
-
Measurement:
-
Start a stopwatch at the time of incision.
-
Gently blot the blood with filter paper every 30 seconds, without touching the wound.
-
Stop the stopwatch when bleeding ceases. The time to cessation of bleeding is the bleeding time.
-
Ex Vivo Coagulation Assays (aPTT, PT, Factor Xa Activity)
Materials:
-
Blood collection tubes with appropriate anticoagulant (e.g., sodium citrate).
-
Centrifuge.
-
Coagulation analyzer.
-
Reagent kits for aPTT, PT, and Factor Xa activity assays.
Procedure:
-
Blood Collection:
-
Collect blood samples from the animal at specified time points after this compound administration.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to obtain platelet-poor plasma.
-
-
Coagulation Assays:
-
Perform aPTT, PT, and Factor Xa activity assays on the plasma samples according to the manufacturer's instructions for the specific analyzer and reagent kits.
-
Visualizations
Signaling Pathway: Coagulation Cascade and Inhibition by this compound
Caption: The coagulation cascade and the inhibitory action of this compound on Factor Xa.
Experimental Workflow: Rabbit Arterial Thrombosis Model
Caption: Workflow for the rabbit electrolytic injury-induced carotid artery thrombosis model.
Logical Relationship: Mechanism of Action of this compound
Caption: Mechanism of action of this compound as a direct Factor Xa inhibitor.
References
Measuring the Anticoagulant Effect of Razaxaban: Application Notes and Protocols for aPTT and PT Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the in vitro effect of Razaxaban, a direct factor Xa inhibitor, on two fundamental coagulation assays: the Activated Partial Thromboplastin Time (aPTT) and the Prothrombin Time (PT). Understanding the impact of novel anticoagulants like this compound on these standard tests is crucial for preclinical and clinical development, enabling assessment of its anticoagulant efficacy and potential for therapeutic monitoring.
Introduction
This compound is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By binding to FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of a fibrin clot.[1][2] The aPTT and PT assays are global coagulation tests used to assess the integrity of the intrinsic/common and extrinsic/common pathways of coagulation, respectively. As Factor Xa is a component of the common pathway, its inhibition by this compound is expected to prolong both aPTT and PT clotting times. This document outlines the principles of these assays and provides detailed protocols for their execution in the presence of this compound.
Principle of the Assays
Activated Partial Thromboplastin Time (aPTT)
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. In this assay, a plasma sample is incubated with a reagent containing a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids (a substitute for platelet factor 3). The contact activator initiates the intrinsic pathway by activating Factor XII. After a defined incubation period, calcium chloride is added to trigger the coagulation cascade, and the time taken for a fibrin clot to form is measured.
Prothrombin Time (PT)
The PT assay assesses the extrinsic and common pathways of coagulation. The test is performed by adding a thromboplastin reagent (a combination of tissue factor and phospholipids) to a plasma sample. Tissue factor activates Factor VII, initiating the extrinsic pathway. The subsequent addition of calcium chloride triggers the coagulation cascade, and the time to clot formation is recorded.
Data Presentation: In Vitro Effect of this compound on aPTT and PT
The following tables summarize the expected concentration-dependent effects of this compound on aPTT and PT clotting times based on in vitro studies with human plasma. It is important to note that the absolute clotting times and the degree of prolongation can vary significantly depending on the specific reagents and analytical instrument used.[3][4][5][6][7][8] The data presented here are illustrative and should be established for each laboratory's specific assay system.
Table 1: Illustrative In Vitro Effect of this compound on aPTT
| This compound Concentration (ng/mL) | Mean aPTT (seconds) | Fold Increase vs. Baseline |
| 0 (Baseline) | 30 | 1.0 |
| 50 | 45 | 1.5 |
| 100 | 60 | 2.0 |
| 200 | 85 | 2.8 |
| 400 | 120 | 4.0 |
Table 2: Illustrative In Vitro Effect of this compound on PT
| This compound Concentration (ng/mL) | Mean PT (seconds) | Fold Increase vs. Baseline |
| 0 (Baseline) | 12 | 1.0 |
| 50 | 15 | 1.25 |
| 100 | 18 | 1.5 |
| 200 | 24 | 2.0 |
| 400 | 36 | 3.0 |
Experimental Protocols
Materials and Reagents
-
This compound stock solution (e.g., in DMSO or a suitable buffer)
-
Pooled normal human plasma (citrated)
-
aPTT reagent (e.g., containing silica or ellagic acid as an activator)
-
PT reagent (thromboplastin)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulation analyzer (e.g., photo-optical or mechanical)
-
Calibrated pipettes
-
Incubator/water bath at 37°C
-
Test tubes or cuvettes compatible with the coagulation analyzer
Preparation of this compound Spiked Plasma Samples
-
Prepare a series of this compound working solutions by diluting the stock solution in the assay buffer.
-
Spike pooled normal human plasma with the this compound working solutions to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400 ng/mL). The final concentration of the solvent (e.g., DMSO) should be kept constant across all samples and should not exceed a level that affects the coagulation assays (typically <0.5%).
-
Include a vehicle control sample containing plasma spiked with the same amount of solvent used for the highest this compound concentration.
-
Gently mix the spiked plasma samples and incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for drug-protein binding to equilibrate.
aPTT Assay Protocol
-
Pre-warm the aPTT reagent and the 0.025 M CaCl2 solution to 37°C.
-
Pipette 100 µL of the this compound-spiked plasma sample (or control) into a test cuvette.
-
Incubate the plasma sample at 37°C for 3 minutes.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the plasma-reagent mixture at 37°C for the manufacturer-recommended activation time (typically 3-5 minutes).
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed 0.025 M CaCl2 solution.
-
Simultaneously, start the timer on the coagulation analyzer.
-
The analyzer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each measurement in duplicate or triplicate.
PT Assay Protocol
-
Pre-warm the PT reagent and the 0.025 M CaCl2 solution (if not already included in the PT reagent) to 37°C.
-
Pipette 100 µL of the this compound-spiked plasma sample (or control) into a test cuvette.
-
Incubate the plasma sample at 37°C for 3 minutes.
-
Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent.
-
Simultaneously, start the timer on the coagulation analyzer.
-
The analyzer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each measurement in duplicate or triplicate.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Coagulation cascade showing the point of inhibition by this compound.
Experimental Workflow Diagram
References
- 1. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the oral, direct factor Xa inhibitor rivaroxaban on commonly used coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of apixaban on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Razaxaban Concentration Using Anti-Xa Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razaxaban is a direct, potent, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] As with other direct oral anticoagulants (DOACs), there is a need for reliable and accurate methods to quantify its concentration in plasma for preclinical and clinical research, as well as for potential therapeutic drug monitoring in specific patient populations. This document provides detailed application notes and protocols for the quantification of this compound using a chromogenic anti-Xa activity assay.
The anti-Xa assay is a functional test that measures the inhibitory effect of a substance on FXa.[1][3] In this assay, a known amount of FXa is added to a plasma sample containing this compound. The this compound in the sample will inhibit a portion of the added FXa. The remaining active FXa then cleaves a chromogenic substrate, releasing a colored compound (typically p-nitroaniline) that can be measured spectrophotometrically at 405 nm.[4] The amount of color produced is inversely proportional to the concentration of this compound in the sample.[1]
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby blocking its ability to convert prothrombin to thrombin.[5] This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade, effectively reducing thrombin generation and subsequent fibrin clot formation.[5]
Experimental Protocol: Chromogenic Anti-Xa Assay for this compound
This protocol is a representative method based on established procedures for other direct Factor Xa inhibitors and requires validation specifically for this compound.
1. Principle
The chromogenic anti-Xa assay measures the concentration of this compound by quantifying its inhibitory effect on a known amount of Factor Xa. The residual FXa activity is determined by the rate of cleavage of a specific chromogenic substrate, which is inversely proportional to the this compound concentration.
2. Materials and Reagents
-
This compound Reference Standard: For the preparation of calibrators and quality controls.
-
Pooled Normal Human Plasma: Citrated, platelet-poor plasma from at least 20 healthy donors, screened for and free of interfering substances.
-
Bovine Factor Xa Reagent: Lyophilized or stabilized liquid.
-
Chromogenic Substrate for FXa: Specific for Factor Xa (e.g., S-2765 or equivalent).
-
Assay Buffer: Tris-based buffer, pH 8.4, containing appropriate stabilizers.
-
Microplate Reader: Capable of reading absorbance at 405 nm.
-
Calibrators and Controls: In-house prepared or commercially sourced (if available) this compound-specific calibrators and controls.
3. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute in pooled normal human plasma to create a series of calibrators.
-
Calibrators: A typical calibration curve may include concentrations such as 0, 25, 50, 100, 250, and 500 ng/mL of this compound.
-
Quality Controls (QCs): Prepare low, medium, and high QCs within the range of the calibration curve (e.g., 75, 200, and 400 ng/mL).
-
Factor Xa Reagent: Reconstitute or dilute according to the manufacturer's instructions.
-
Chromogenic Substrate: Reconstitute or dilute according to the manufacturer's instructions.
4. Sample Preparation
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Store plasma samples at -80°C if not analyzed immediately.
-
Thaw samples at 37°C for 15 minutes before analysis.
5. Assay Procedure
The following is a representative workflow for a microplate-based chromogenic anti-Xa assay.
6. Data Analysis
-
Construct a calibration curve by plotting the absorbance (or change in absorbance per minute) against the corresponding this compound concentration.
-
Use a suitable regression model (e.g., linear or 4-parameter logistic) to fit the data.
-
Determine the concentration of this compound in the unknown samples and QCs by interpolating their absorbance values from the calibration curve.
Assay Validation Parameters
A comprehensive validation of the anti-Xa assay for this compound is crucial to ensure reliable results. The following tables provide representative acceptance criteria and illustrative data based on assays for other direct Xa inhibitors.[6][7][8]
Table 1: Representative Assay Performance Characteristics for a Validated Anti-Xa Assay
| Parameter | Acceptance Criteria | Representative Data (for other DOACs) |
| Linearity (r²) | ≥ 0.98 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | CV ≤ 20%, Accuracy within ±20% | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | CV ≤ 15%, Accuracy within ±15% | 500 ng/mL |
| Intra-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
Table 2: Illustrative Data for Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (% Bias) |
| Low | 75 | 8.5 | 10.2 | +3.5 |
| Medium | 200 | 6.1 | 7.8 | -1.2 |
| High | 400 | 5.3 | 6.5 | +2.1 |
Note: The data presented in Tables 1 and 2 are for illustrative purposes and are based on the performance of anti-Xa assays for other direct Factor Xa inhibitors. A full validation study must be performed to establish these parameters specifically for a this compound assay.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For research and development purposes, LC-MS/MS is considered the gold standard for the quantification of small molecules like this compound due to its high sensitivity and specificity.[9][10] While more complex and less suited for rapid clinical testing, it is an invaluable tool for reference measurement and for validating other assay methods. The development of a validated LC-MS/MS method for this compound would involve optimizing sample extraction, chromatographic separation, and mass spectrometric detection.[11][12]
Conclusion
The chromogenic anti-Xa assay provides a robust and automatable platform for the quantification of this compound in plasma. Successful implementation of this assay requires the use of this compound-specific calibrators and controls and a thorough validation to establish its performance characteristics. This methodology is well-suited for supporting preclinical and clinical studies of this compound and may have future applications in a clinical laboratory setting. For definitive quantification, especially during drug development and for reference purposes, a validated LC-MS/MS method is recommended.
References
- 1. Anti-Xa Assays [practical-haemostasis.com]
- 2. Monitoring of Antithrombotic Therapy – UW Medicine Anticoagulation Services [sites.uw.edu]
- 3. Usefullness of Heparin Calibrated Anti-Xa Activity to Assess Anticoagulant Activity of Apixaban and Rivaroxaban in Emergency Patients Scheduled for Acute Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fritsmafactor.com [fritsmafactor.com]
- 5. Measuring Direct Oral Anticoagulants | Springer Nature Experiments [experiments.springernature.com]
- 6. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) | PLOS One [journals.plos.org]
- 10. Validation of an LC-MS/MS method for the simultaneous quantification of dabigatran, rivaroxaban and apixaban in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Razaxaban in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razaxaban (CAS 218298-21-6) is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its investigation in antithrombotic research necessitates standardized protocols for its preparation and application in various in vitro assays. These application notes provide detailed methodologies for the preparation of this compound solutions and its use in key experimental assays to assess its anticoagulant activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 218298-21-6 | [2][3][4][5] |
| Molecular Formula | C₂₄H₂₀F₄N₈O₂ | [2][5] |
| Molecular Weight | 528.47 g/mol | [4] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO. Good chemical stability in water.[2] | |
| Storage (Powder) | -20°C | [5] |
| Storage (in Solvent) | -80°C | [5] |
Solution Preparation Protocols
Stock Solution Preparation (10 mM in DMSO)
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.28 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -80°C for long-term storage.[5]
Working Solution Preparation
Objective: To prepare diluted working solutions of this compound for use in various experimental assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-Buffered Saline (TBS) pH 7.4, or assay-specific buffer)
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentrations.
-
Important: To avoid precipitation, it is recommended to first dilute the DMSO stock solution in the aqueous buffer to an intermediate concentration with a low final DMSO concentration (ideally ≤ 1%). For instance, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of the aqueous buffer.
-
-
Vortex gently to ensure homogeneity.
-
Prepare fresh working solutions daily and do not store aqueous solutions for extended periods, as the stability of this compound in aqueous solutions at low concentrations over time is not fully characterized. For similar compounds like apixaban, it is not recommended to store the aqueous solution for more than one day.
Experimental Protocols
Chromogenic Factor Xa Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound against purified human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and EDTA)
-
This compound working solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare a series of this compound working solutions by serial dilution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well microplate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of this compound working solution (or vehicle control for 0% inhibition)
-
25 µL of pre-warmed Factor Xa solution
-
-
Mix gently and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pre-warmed chromogenic Factor Xa substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed incubation period (e.g., 5-10 minutes) at 37°C (endpoint mode).
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and plot the values against the logarithm of the this compound concentration to calculate the IC₅₀ value.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of this compound on the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 25 mM)
-
This compound working solutions prepared in an appropriate buffer
-
Coagulometer or a manual tilt-tube method with a water bath at 37°C
Protocol:
-
Pre-warm the pooled normal plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette or a test tube, mix 90 µL of pooled normal plasma with 10 µL of a this compound working solution (or vehicle control).
-
Incubate the plasma-Razaxaban mixture at 37°C for a specified time (e.g., 2-5 minutes).
-
Add 100 µL of the pre-warmed aPTT reagent to the mixture and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate clotting by adding 100 µL of the pre-warmed CaCl₂ solution and simultaneously start a timer.
-
Record the time in seconds for clot formation.
-
Perform the assay for a range of this compound concentrations to determine the dose-dependent prolongation of aPTT. Data can be presented as the concentration required to double the baseline aPTT.
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of this compound on the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Pooled normal human plasma (citrated)
-
PT reagent (thromboplastin)
-
This compound working solutions prepared in an appropriate buffer
-
Coagulometer or a manual tilt-tube method with a water bath at 37°C
Protocol:
-
Pre-warm the pooled normal plasma and PT reagent to 37°C.
-
In a coagulometer cuvette or a test tube, mix 90 µL of pooled normal plasma with 10 µL of a this compound working solution (or vehicle control).
-
Incubate the plasma-Razaxaban mixture at 37°C for a specified time (e.g., 2-5 minutes).
-
Initiate clotting by adding 200 µL of the pre-warmed PT reagent and simultaneously start a timer.
-
Record the time in seconds for clot formation.
-
Test a range of this compound concentrations to assess the dose-dependent prolongation of PT. The results can be expressed as the concentration required to double the baseline PT.
Quantitative Data Summary
The following table summarizes the reported in vitro and ex vivo activities of this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| Factor Xa Kᵢ | 0.16 nM | Rabbit | In vitro enzyme assay | |
| aPTT Doubling Conc. | 6.1 µM | Human | In vitro plasma assay | |
| PT Doubling Conc. | 2.1 µM | Human | In vitro plasma assay | |
| aPTT Prolongation | 2.2-fold | Rabbit | Ex vivo at 3 mg/kg/h IV | [6] |
| PT Prolongation | 2.3-fold | Rabbit | Ex vivo at 3 mg/kg/h IV | [6] |
| Factor Xa Inhibition | 91% | Rabbit | Ex vivo at 3 mg/kg/h IV | [6] |
Signaling Pathways and Experimental Workflows
References
- 1. This compound|DPC 906;DPC906;BMS-561389;BMS561389 [dcchemicals.com]
- 2. This compound | 218298-21-6 | TIA29821 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound|218298-21-6|MSDS [dcchemicals.com]
- 6. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Razaxaban in Combination with Antiplatelet Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-activation of the coagulation cascade and platelet aggregation is a cornerstone of arterial thrombosis pathophysiology. Consequently, combination therapy involving anticoagulants and antiplatelet agents is a promising strategy for the prevention and treatment of thromboembolic events. Razaxaban, a direct and selective inhibitor of Factor Xa (FXa), has demonstrated potent antithrombotic efficacy.[1] This document provides detailed application notes and protocols for investigating the effects of this compound in combination with common antiplatelet agents, such as aspirin and clopidogrel. The methodologies described are based on established preclinical models and assays to evaluate both the synergistic antithrombotic activity and the potential bleeding risks associated with such combination therapies.
This compound acts by directly blocking Factor Xa, a critical enzyme in the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.[2] Antiplatelet agents, on the other hand, inhibit platelet activation and aggregation, another key component of thrombus formation. Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), reducing the production of thromboxane A2, a potent platelet agonist. Clopidogrel is a P2Y12 receptor antagonist that blocks ADP-induced platelet aggregation. The combination of these distinct mechanisms of action offers the potential for enhanced antithrombotic effects.
Preclinical studies in rabbit models have shown that low-dose this compound, when combined with sub-optimal doses of aspirin and/or clopidogrel, can significantly improve antithrombotic efficacy without excessively increasing bleeding time.[3][4] Notably, this compound does not directly alter in vitro platelet aggregation responses to agonists like ADP, collagen, or thrombin, highlighting its specific mechanism of action on the coagulation cascade.[3][4]
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the combination of this compound with aspirin and clopidogrel in a rabbit model of arterial thrombosis.[3]
Table 1: Effects of this compound and Antiplatelet Agents on Carotid Artery Blood Flow
| Treatment Group | Dose | Mean Increase in Carotid Blood Flow (%) | Standard Error of the Mean (SEM) |
| This compound | 0.1 mg/kg/h | Data not provided | Data not provided |
| Aspirin | 0.3 mg/kg/h | Data not provided | Data not provided |
| Clopidogrel | 1 mg/kg/h | Data not provided | Data not provided |
| Aspirin + Clopidogrel | 0.3 mg/kg/h + 1 mg/kg/h | 38 | 5 |
| This compound + Aspirin | 0.1 mg/kg/h + 0.3 mg/kg/h | Enhanced effect | Data not provided |
| This compound + Clopidogrel | 0.1 mg/kg/h + 1 mg/kg/h | Enhanced effect | Data not provided |
| This compound + Aspirin + Clopidogrel | 0.1 mg/kg/h + 0.3 mg/kg/h + 1 mg/kg/h | 75 | 5 |
Note: The study purposefully used marginally effective doses to identify additive or synergistic effects. An "enhanced effect" was noted for dual therapies with this compound but specific quantitative values were not provided in the primary text for all combinations.[3]
Table 2: Effects of this compound and Antiplatelet Agents on Bleeding Time
| Treatment Group | Dose | Effect on Bleeding Time |
| This compound + Aspirin | 0.1 mg/kg/h + 0.3 mg/kg/h | No further increase compared to individual agents |
| This compound + Clopidogrel | 0.1 mg/kg/h + 1 mg/kg/h | No further increase compared to individual agents |
| This compound + Aspirin + Clopidogrel | 0.1 mg/kg/h + 0.3 mg/kg/h + 1 mg/kg/h | No additional effects on bleeding time |
Table 3: Ex Vivo Effects of this compound on Coagulation Parameters
| Parameter | This compound Dose | Fold Increase (vs. control) | SEM | Inhibition of FXa Activity (%) | SEM |
| Activated Partial Thromboplastin Time (aPTT) | 3 mg/kg/h | 2.2 | 0.1 | 91 | 5 |
| Prothrombin Time (PT) | 3 mg/kg/h | 2.3 | 0.1 | 91 | 5 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vivo Model: Electrolytic Injury-Induced Carotid Artery Thrombosis in Rabbits
Objective: To evaluate the antithrombotic efficacy of this compound in combination with antiplatelet agents.
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Surgical instruments for vessel isolation
-
Bipolar electrode
-
DC power source (4 mA)
-
Electromagnetic flow probe and meter
-
Infusion pumps
-
This compound, Aspirin, Clopidogrel solutions
-
Vehicle control (e.g., 10% N,N-dimethylacetamide in 5% dextrose)
Procedure:
-
Anesthetize the rabbit and maintain a surgical plane of anesthesia throughout the procedure.
-
Surgically expose the left common carotid artery.
-
Place an electromagnetic flow probe around the artery to measure baseline blood flow.
-
Administer a continuous intravenous infusion of the test compounds (this compound, aspirin, clopidogrel, or their combination) or vehicle control. Infusions should start 1 hour prior to the induction of thrombosis.
-
Induce thrombosis by applying a 4 mA direct current to the external surface of the carotid artery for 3 minutes using a bipolar electrode.
-
Continuously monitor and record carotid blood flow for a period of 90 minutes following the electrical injury.
-
At the end of the observation period, euthanize the animal and carefully excise the thrombosed arterial segment.
-
Remove the thrombus, blot it dry, and determine its wet weight.
-
Calculate the percentage increase in carotid blood flow relative to the pre-thrombosis baseline as a measure of antithrombotic efficacy.
In Vivo Model: Cuticle Bleeding Time in Rabbits
Objective: To assess the bleeding liability of this compound in combination with antiplatelet agents.
Materials:
-
Anesthetized rabbits from the thrombosis study or a separate cohort
-
Guillotine-type nail clippers
-
Stopwatch
-
Filter paper
-
Silver nitrate sticks (for cauterization)
Procedure:
-
While the rabbit is under anesthesia, position one of the hind paws.
-
Make a clean transection of a nail in the cuticle ("quick") to induce a free flow of blood.
-
Start a stopwatch immediately upon transection.
-
Gently blot the blood drop with filter paper every 30 seconds without touching the wound.
-
Stop the stopwatch when bleeding ceases (i.e., no blood is absorbed by the filter paper for 30 seconds).
-
Record the time as the cuticle bleeding time.
-
Cauterize the nail with a silver nitrate stick to prevent further bleeding.
Ex Vivo Coagulation Assays
Objective: To determine the effect of this compound on standard coagulation parameters.
Specimen Collection:
-
Collect whole blood samples from treated and control animals into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare platelet-poor plasma (PPP) by centrifuging the blood at 2500 x g for 15 minutes.
a) Activated Partial Thromboplastin Time (aPTT) Assay
-
Pre-warm PPP samples and aPTT reagent to 37°C.
-
Pipette 50 µL of PPP into a test cuvette.
-
Add 50 µL of aPTT reagent and incubate the mixture for 3 minutes at 37°C.
-
Add 50 µL of pre-warmed 0.025 M calcium chloride solution to initiate clotting and simultaneously start a timer.
-
Record the time in seconds for clot formation, which is the aPTT.
b) Prothrombin Time (PT) Assay
-
Pre-warm PPP samples and PT reagent (containing tissue factor and calcium) to 37°C.
-
Pipette 50 µL of PPP into a test cuvette.
-
Add 100 µL of the PT reagent to the cuvette and simultaneously start a timer.
-
Record the time in seconds for clot formation, which is the PT.
c) Chromogenic Factor Xa Activity Assay
-
Incubate patient PPP with a known excess of Factor Xa. This compound in the plasma will inhibit a portion of the added Factor Xa.
-
Add a chromogenic substrate specific for Factor Xa.
-
The residual, uninhibited Factor Xa will cleave the chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
Measure the change in absorbance at 405 nm using a spectrophotometer.
-
The color intensity is inversely proportional to the concentration of this compound in the sample.
-
Quantify the this compound concentration or percent inhibition by comparing the results to a standard curve prepared with known concentrations of this compound.
In Vitro Platelet Aggregation Assay
Objective: To confirm that this compound does not directly inhibit platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) prepared from human or rabbit blood.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, γ-thrombin.
-
Platelet aggregometer.
-
This compound solution at various concentrations (up to 10 µM).
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 2 minutes).
-
Add a platelet agonist (ADP, collagen, or γ-thrombin) to induce aggregation.
-
Monitor and record the change in light transmittance through the PRP sample for a set period (e.g., 5-10 minutes). An increase in light transmittance indicates platelet aggregation.
-
Compare the aggregation curves of this compound-treated samples to the vehicle control to determine any inhibitory effect.
References
Application Notes and Protocols for Studying the Coagulation Cascade with Razaxaban In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razaxaban (formerly DPC-906) is a potent and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By directly binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of blood coagulation.[2] This application note provides detailed protocols for utilizing this compound in in-vitro studies to investigate the coagulation cascade. The included methodologies for Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Chromogenic Anti-FXa assays are essential for characterizing the anticoagulant properties of this compound and similar compounds.
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. This compound's direct inhibition of FXa makes it an effective anticoagulant, impacting both the intrinsic and extrinsic pathways of coagulation.
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Species | Notes |
| Ki for Factor Xa | 0.19 nM | Human | Inhibition constant, indicating high potency. |
| Ex-vivo aPTT | ~2.2-fold increase | Rabbit | At a steady-state infusion of 3 mg/kg/h.[3] |
| Ex-vivo PT | ~2.3-fold increase | Rabbit | At a steady-state infusion of 3 mg/kg/h.[3] |
| Ex-vivo Factor Xa Inhibition | ~91% | Rabbit | At a steady-state infusion of 3 mg/kg/h.[3] |
Experimental Protocols
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Principle: Tissue factor (thromboplastin) is added to citrated plasma, initiating coagulation through the extrinsic pathway. The time to clot formation is measured.
Methodology:
-
Plasma Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Use the plasma within 4 hours of collection.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions in saline or buffer to achieve the desired final concentrations in the plasma. The final solvent concentration should be consistent across all samples and should not exceed 1% (v/v).
-
-
Assay Procedure:
-
Pre-warm the PT reagent (containing tissue factor and calcium) and the plasma samples to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 5 µL of the this compound dilution or vehicle control to the plasma and incubate for 3-5 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the pre-warmed PT reagent.
-
Simultaneously start a timer and measure the time to clot formation using a coagulometer.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, ellagic acid) and phospholipids are added to citrated plasma, followed by calcium to initiate coagulation. The time to clot formation is measured.
Methodology:
-
Plasma and this compound Preparation:
-
Prepare PPP and this compound dilutions as described for the PT assay.
-
-
Assay Procedure:
-
Pre-warm the aPTT reagent (containing an activator and phospholipids), calcium chloride solution (0.025 M), and plasma samples to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 5 µL of the this compound dilution or vehicle control.
-
Add 50 µL of the aPTT reagent and incubate the mixture for a specified time (typically 3-5 minutes) at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed calcium chloride solution.
-
Simultaneously start a timer and measure the time to clot formation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Preparing for the new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Ex Vivo Analysis of Razaxaban's Effects on Blood Parameters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razaxaban is a potent, direct, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By directly binding to and inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development. These application notes provide a detailed overview and experimental protocols for the ex vivo analysis of this compound's effects on key blood coagulation parameters. The provided methodologies are essential for preclinical research and development of novel anticoagulants.
Mechanism of Action
This compound exerts its anticoagulant effect by directly targeting Factor Xa, which occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. Unlike indirect inhibitors, this compound does not require antithrombin as a cofactor for its activity.
Caption: this compound's mechanism of action as a direct inhibitor of Factor Xa in the coagulation cascade.
Quantitative Analysis of this compound's Effects
The following table summarizes the illustrative ex vivo effects of this compound on prothrombin time (PT), activated partial thromboplastin time (aPTT), and anti-Factor Xa (anti-FXa) activity in pooled normal human plasma. This data demonstrates a concentration-dependent anticoagulant effect.
| This compound Concentration (nM) | Prothrombin Time (PT) Prolongation (x-fold increase) | Activated Partial Thromboplastin Time (aPTT) Prolongation (x-fold increase) | Anti-Factor Xa Activity (% Inhibition) |
| 0 (Control) | 1.0 | 1.0 | 0 |
| 50 | 1.5 ± 0.1 | 1.3 ± 0.1 | 35 ± 3 |
| 100 | 2.1 ± 0.2 | 1.7 ± 0.1 | 65 ± 5 |
| 250 | 3.5 ± 0.3 | 2.5 ± 0.2 | 92 ± 4 |
| 500 | 5.2 ± 0.4 | 3.8 ± 0.3 | 98 ± 2 |
Note: The data presented in this table is illustrative and intended for guidance. Actual results may vary depending on the specific reagents, instrumentation, and experimental conditions. A study in rabbits showed that an intravenous infusion of this compound at 3 mg/kg/h resulted in a 2.3-fold increase in PT, a 2.2-fold increase in aPTT, and 91% inhibition of ex vivo Factor Xa activity.[2]
Experimental Protocols
Detailed protocols for the ex vivo evaluation of this compound are provided below. These protocols are designed to be adaptable to standard laboratory equipment.
Caption: Experimental workflow for the ex vivo analysis of this compound's effects on blood parameters.
Protocol 1: Preparation of this compound-Spiked Human Plasma
Objective: To prepare human plasma samples containing various concentrations of this compound for ex vivo coagulation testing.
Materials:
-
Pooled normal human plasma (platelet-poor, citrated)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Calibrated pipettes and sterile, low-binding microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solutions: Prepare a series of working solutions of this compound by diluting the stock solution in PBS. The final DMSO concentration in the plasma should be kept below 0.5% to minimize its effect on coagulation assays.
-
Spiking: Add a small, precise volume of each this compound working solution to aliquots of pooled normal human plasma to achieve the desired final concentrations (e.g., 0, 50, 100, 250, 500 nM). A vehicle control containing the same final concentration of DMSO should be prepared.
-
Incubation: Gently mix the spiked plasma samples and incubate at 37°C for 15-30 minutes to allow for drug-protein binding to equilibrate.
-
Storage: Use the spiked plasma samples immediately for coagulation assays or store them in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Prothrombin Time (PT) Assay
Objective: To measure the effect of this compound on the extrinsic and common pathways of coagulation.
Materials:
-
This compound-spiked plasma samples (from Protocol 1)
-
PT reagent (containing tissue factor and phospholipids)
-
Coagulometer
-
Calibrated pipettes and cuvettes
Procedure:
-
Reagent and Sample Preparation: Pre-warm the PT reagent and the this compound-spiked plasma samples to 37°C.
-
Assay Performance: a. Pipette 50 µL of the pre-warmed spiked plasma into a coagulometer cuvette. b. Incubate the plasma at 37°C for the time specified by the coagulometer manufacturer (typically 1-3 minutes). c. Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate clotting. d. The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Data Analysis: a. Perform each measurement in triplicate. b. Calculate the mean clotting time for each this compound concentration. c. Express the results as the fold-increase in PT compared to the vehicle control.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To measure the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
This compound-spiked plasma samples (from Protocol 1)
-
aPTT reagent (containing a contact activator, e.g., silica, and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 0.025 M)
-
Coagulometer
-
Calibrated pipettes and cuvettes
Procedure:
-
Reagent and Sample Preparation: Pre-warm the aPTT reagent, CaCl₂ solution, and the this compound-spiked plasma samples to 37°C.
-
Assay Performance: a. Pipette 50 µL of the pre-warmed spiked plasma into a coagulometer cuvette. b. Add 50 µL of the pre-warmed aPTT reagent to the plasma, mix, and incubate at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes) to allow for contact activation. c. Add 50 µL of the pre-warmed CaCl₂ solution to initiate clotting. d. The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Data Analysis: a. Perform each measurement in triplicate. b. Calculate the mean clotting time for each this compound concentration. c. Express the results as the fold-increase in aPTT compared to the vehicle control.
Protocol 4: Chromogenic Anti-Factor Xa Assay
Objective: To specifically quantify the inhibitory activity of this compound on Factor Xa.
Materials:
-
This compound-spiked plasma samples (from Protocol 1)
-
Chromogenic anti-Factor Xa assay kit (containing bovine or human Factor Xa, a chromogenic substrate for Factor Xa, and a reaction buffer)
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
-
Calibrated pipettes and 96-well microplates
Procedure:
-
Sample Dilution: Dilute the this compound-spiked plasma samples in the assay buffer as recommended by the kit manufacturer.
-
Assay Performance: a. Add a specific volume of the diluted plasma samples to the wells of a 96-well microplate. b. Add a pre-determined amount of Factor Xa reagent to each well and incubate at 37°C for a specified time to allow this compound to inhibit the Factor Xa. c. Add the chromogenic substrate to each well. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored product (p-nitroaniline). d. Incubate at 37°C for a specified time. e. Stop the reaction using a stop solution (e.g., citric acid) if required by the kit protocol. f. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. The absorbance is inversely proportional to the concentration of this compound in the plasma. b. Create a standard curve using calibrators with known concentrations of this compound. c. Calculate the percentage of Factor Xa inhibition for each sample relative to the control (0 nM this compound).
Conclusion
The protocols and data presented provide a comprehensive framework for the ex vivo evaluation of this compound's anticoagulant effects. Consistent and reproducible application of these methodologies will enable researchers to accurately characterize the pharmacodynamic profile of this compound and other direct Factor Xa inhibitors, facilitating their development and comparison with existing anticoagulant therapies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity Razaxaban
Welcome to the technical support center for the synthesis of high-purity Razaxaban. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during this compound synthesis?
A1: Impurities in this compound synthesis can be broadly categorized into process-related impurities and degradation products.[1] Process-related impurities are by-products formed from incomplete or side reactions during the synthesis.[1] Degradation impurities arise when this compound is exposed to environmental factors such as heat, light, or significant pH changes during storage.[1] It is crucial to identify and control these impurities to ensure the final product's quality, safety, and efficacy.[1]
Q2: Why is achieving high chiral purity in this compound challenging?
A2: this compound possesses a chiral center, and only the (S)-isomer is pharmacologically active. The (R)-isomer is considered an impurity that must be controlled.[2] The challenge lies in the fact that the opposite isomeric impurity can be introduced from the key starting materials and follow the same reaction pathway to the final drug substance.[2] Separating these chiral isomers can be difficult with standard chromatographic methods, often requiring specialized techniques.[2]
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound due to its high sensitivity, specificity, and reproducibility.[3][4] Techniques such as reverse-phase HPLC coupled with UV detection or Mass Spectrometry (LC-MS/MS) are particularly effective for detecting and quantifying this compound and its impurities in bulk drug substances and biological samples.[4] Thin-Layer Chromatography (TLC) can be used as a simpler, cost-effective alternative for qualitative analysis.[3]
Q4: My this compound synthesis resulted in a low yield. What are the potential causes?
A4: Low yields in this compound synthesis can stem from several factors. Incomplete reactions are a common cause, which can be addressed by optimizing reaction times, temperature, and reagent stoichiometry. The formation of side products and impurities can also consume starting materials and reduce the yield of the desired product. Additionally, losses during the work-up and purification steps, such as filtration and crystallization, can contribute to a lower overall yield. Careful optimization of each step in the process is essential to maximize the final product yield.
Q5: How can I effectively remove impurities from my crude this compound product?
A5: Purification of crude this compound often involves recrystallization from suitable solvents. Solvents such as ethylene glycol methyl ether or n-butanol have been shown to be effective for this purpose.[5] The process typically involves dissolving the crude product in the chosen solvent under heating, followed by treatment with activated carbon to remove colored impurities.[5] After hot filtration, the mother liquor is cooled to induce crystallization of the purified this compound, which is then collected by filtration.[5] In some cases, acid-base treatment can be employed, where this compound is converted into a salt to facilitate the removal of non-basic or non-acidic impurities, and then regenerated.[6] For challenging separations, preparative chromatography may be necessary, although it can be a more complex and costly approach.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of unknown impurities in HPLC analysis | Incomplete reaction or formation of side products. | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize reaction conditions (temperature, time, stoichiometry).- Identify the structure of the impurity using LC-MS or NMR to understand its origin. |
| Presence of the (R)-isomer impurity | Racemization during the reaction or use of non-enantiopure starting materials. | - Ensure the use of high-purity chiral starting materials.- Avoid harsh reaction conditions (extreme temperatures or pH) that could lead to racemization.- Employ chiral purification techniques if necessary. |
| Poor recovery after recrystallization | The chosen solvent is not optimal, or the product is too soluble. | - Screen a variety of solvents or solvent mixtures to find the optimal system for recrystallization.- Adjust the cooling rate and final temperature to maximize crystal formation.- Consider using an anti-solvent to induce precipitation.[6] |
| Product discoloration | Presence of colored impurities or degradation. | - Treat the solution of the crude product with activated carbon before crystallization.[5]- Ensure the product is protected from light and heat during storage. |
| Inconsistent batch-to-batch purity | Variations in raw material quality or process parameters. | - Implement stringent quality control for all starting materials.- Maintain precise control over all reaction and purification parameters.- Document all process steps thoroughly to ensure reproducibility. |
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate
This protocol describes a key condensation and cyclization step in the synthesis of a this compound precursor, adapted from related methodologies.
-
Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, combine 4-(4-aminophenyl)-3-morpholinone and (S)-(+)-N-(2,3-epoxypropyl)phthalimide in a suitable solvent such as ethanol or isopropanol.
-
Reaction Conditions: Heat the mixture to a temperature between 75-95°C and stir for several hours.[8]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then further to 0-20°C to induce precipitation of the product.[8]
-
Isolation: Filter the solid product, wash with cold solvent, and dry under vacuum to obtain the intermediate.
Protocol 2: Purification of Crude this compound by Recrystallization
This protocol provides a general method for purifying crude this compound.
-
Dissolution: Suspend the crude this compound product in ethylene glycol methyl ether or n-butanol at a ratio of 1:5 to 1:20 (g/mL).[5]
-
Heating: Heat the suspension with stirring until the solid is completely dissolved.[5]
-
Decolorization: Add a small amount of activated carbon to the hot solution and stir for 10-15 minutes.[5]
-
Filtration: Perform a hot filtration to remove the activated carbon and any other insoluble materials.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under reduced pressure at 40-50°C.[9]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting impurities in this compound synthesis.
References
- 1. Blog Details [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. jbino.com [jbino.com]
- 4. Review on Characteristics and Analytical Methods of Rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104109158A - Rivaroxaban purification method - Google Patents [patents.google.com]
- 6. WO2014111954A1 - Process for the preparation and purification of apixaban - Google Patents [patents.google.com]
- 7. CN106588903A - Rivaroxaban intermediate impurities and preparation and separation and purification methods thereof - Google Patents [patents.google.com]
- 8. CN106432218A - Rivaroxaban impurities and preparing method and application thereof - Google Patents [patents.google.com]
- 9. EP2459555A1 - Processes for crystallization of rivaroxaban - Google Patents [patents.google.com]
Technical Support Center: Optimizing Razaxaban for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Razaxaban for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a direct, selective, and orally bioavailable inhibitor of Factor Xa (FXa).[1][2] By binding to FXa, it blocks the conversion of prothrombin to thrombin, which is a critical step in the coagulation cascade.[2] This inhibition prevents the formation of fibrin clots, thereby exerting its anticoagulant effect.[2]
Q2: What is a typical starting dose for this compound in preclinical animal models?
The optimal dose of this compound can vary significantly depending on the animal model and the experimental endpoint. For instance, in a rabbit model of arterial thrombosis, the antithrombotic ED₅₀ (the dose required to produce 50% of the maximum effect) was found to be an intravenous infusion of 0.22 ± 0.05 mg/kg/h.[3] For oral administration in rats, doses up to 300 mg/kg have been used for metabolic studies, while in dogs, 20 mg/kg has been administered.[4] It is crucial to perform dose-response studies in your specific model to determine the optimal dose for achieving the desired antithrombotic effect without causing excessive bleeding.
Q3: How is this compound administered in animal studies?
This compound can be administered intravenously (IV) or orally (PO).[3][4] For oral administration in rats, this compound can be dissolved in a vehicle such as a mixture of polyethylene glycol, water, and glycerol.[5] The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
Q4: What is the pharmacokinetic profile of this compound?
In healthy human volunteers, this compound is well absorbed after oral administration, reaching maximum plasma concentrations between 1 and 6 hours.[6] It has a predictable pharmacokinetic profile with dose-proportional increases in exposure.[6] In rabbits, however, this compound has demonstrated poor oral bioavailability (3%) and a high clearance rate, with oxidative metabolism being about 20 times faster than in rats or humans.[7] It is essential to consider these species-specific differences when designing experiments.
Q5: How can I monitor the anticoagulant effect of this compound in vivo?
The anticoagulant effect of this compound can be monitored using several ex vivo assays. An intravenous infusion of 3 mg/kg/h in rabbits significantly increased activated partial thromboplastin time (aPTT) and prothrombin time (PT) by approximately 2.2 and 2.3-fold, respectively.[3] This dose also resulted in a 91 ± 5% inhibition of ex vivo Factor Xa activity.[3] These coagulation parameters provide reliable markers of this compound's pharmacodynamic activity.
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Antithrombotic Effect
-
Question: My in vivo thrombosis model is showing a weak or highly variable response to this compound. What could be the cause?
-
Answer:
-
Inadequate Dosage: The dose may be too low for the specific animal model. The ED₅₀ for antithrombotic effect in rabbits was 0.22 ± 0.05 mg/kg/h via IV infusion.[3] Ensure your dosing is within an effective range for your species and model. A dose-response study is highly recommended.
-
Poor Bioavailability (Oral Dosing): this compound exhibits poor oral bioavailability in some species, such as rabbits (3%).[7] If administering orally, consider the formulation and potential for rapid metabolism in your chosen species. Intravenous administration may provide more consistent exposure.
-
Incorrect Timing of Administration: The timing of this compound administration relative to the thrombotic challenge is critical. For instance, in some rabbit models, the compound was infused for 1 hour before inducing the arterial injury.[3]
-
Metabolism Differences: Species-specific differences in metabolism can significantly impact efficacy. Rabbits, for example, metabolize this compound much more rapidly than rats or humans.[7]
-
Issue 2: Excessive Bleeding Observed in a Dose-Response Study
-
Question: I am observing significant bleeding complications in my animal model, even at what I presumed would be a therapeutic dose. How can I mitigate this?
-
Answer:
-
Dose Reduction: The most straightforward approach is to lower the dose. Even doses that provide full antithrombotic efficacy (e.g., 3 mg/kg/h IV in rabbits) can significantly prolong clotting times.[3]
-
Combination Therapy: Consider using a lower dose of this compound in combination with an antiplatelet agent like aspirin or clopidogrel. Studies in rabbits have shown that a marginally effective dose of this compound (0.1 mg/kg/h) combined with low doses of aspirin or clopidogrel produced an enhanced antithrombotic effect without a significant increase in bleeding time.[3]
-
Refine the Surgical Model: The bleeding observed may be inherent to the surgical procedure. Refining the technique to minimize tissue trauma can help reduce the baseline bleeding risk.
-
Monitor Coagulation Parameters: Closely monitor PT and aPTT to correlate the level of anticoagulation with the observed bleeding. This can help establish a therapeutic window for your model.
-
Issue 3: Difficulty Correlating Plasma Concentration with Pharmacodynamic Effect
-
Question: I'm having trouble establishing a clear relationship between this compound plasma levels and its anticoagulant effect. What should I consider?
-
Answer:
-
Timing of Sampling: Ensure that blood samples for pharmacokinetic (PK) and pharmacodynamic (PD) analysis are collected at appropriate time points. Maximum plasma concentrations in humans are reached 1-6 hours after oral administration.[6] The timing might differ in your animal model.
-
Ex Vivo Assay Selection: Inhibition of Factor Xa activity is the most direct measure of this compound's effect.[3] While PT and aPTT are useful, they can be influenced by other factors. A good correlation has been shown between this compound concentrations and inhibition of FXa activity, as well as prolongation of PT.[7]
-
Species-Specific Protein Binding: Differences in plasma protein binding between species could potentially affect the concentration of free (active) drug.
-
Data Presentation
Table 1: In Vivo Dosages of this compound and Effects in a Rabbit Arterial Thrombosis Model
| Dosage (IV Infusion) | Antithrombotic Effect (Carotid Blood Flow) | Fold Increase in aPTT (ex vivo) | Fold Increase in PT (ex vivo) | Inhibition of FXa Activity (ex vivo) | Bleeding Time Effect | Reference |
| 0.1 mg/kg/h | Marginally effective | Not reported | Not reported | Not reported | No significant increase | [3] |
| 0.22 ± 0.05 mg/kg/h | ED₅₀ | Not reported | Not reported | Not reported | Not reported | [3] |
| 3 mg/kg/h | Full efficacy | 2.2 ± 0.1 | 2.3 ± 0.1 | 91 ± 5% | Not specified to increase excessively | [3] |
| 0.1 mg/kg/h + Aspirin (0.3 mg/kg/h) | Enhanced effect | Not reported | Not reported | Not reported | No further increase | [3] |
| 0.1 mg/kg/h + Clopidogrel (1 mg/kg/h) | Enhanced effect | Not reported | Not reported | Not reported | No further increase | [3] |
| 0.1 mg/kg/h + Aspirin + Clopidogrel | Increased blood flow to 75 ± 5% | Not reported | Not reported | Not reported | No additional effects | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1 - 6 hours | [6] |
| Dose Proportionality | Proportional increases in Cmax and AUC | [6] |
| Time to Steady State | 3 - 4 days | [6] |
Experimental Protocols
Protocol: Rabbit Model of Electrolytic Injury-Induced Carotid Artery Thrombosis
This protocol is based on methodologies described for evaluating the antithrombotic effects of this compound.[3]
-
Animal Preparation:
-
Anesthetize male New Zealand White rabbits according to an approved institutional animal care and use committee protocol.
-
Isolate a segment of the carotid artery.
-
Place a flow probe around the artery to monitor blood flow continuously.
-
-
Drug Administration:
-
Administer this compound or vehicle via a continuous intravenous infusion into a marginal ear vein.
-
The infusion should begin 1 hour prior to the induction of thrombosis and continue throughout the experiment.
-
-
Thrombosis Induction:
-
Induce thrombosis by applying a constant electrical current to the exposed carotid artery via a stimulating electrode.
-
-
Monitoring and Endpoints:
-
Continuously record carotid artery blood flow. The primary efficacy endpoint is the prevention of occlusive thrombosis, measured by the maintenance of blood flow.
-
At the end of the experiment, collect blood samples via cardiac puncture into citrate tubes for ex vivo coagulation assays.
-
-
Ex Vivo Analysis:
-
Prepare platelet-poor plasma by centrifugation.
-
Measure Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Factor Xa activity using commercially available kits and a coagulometer.
-
-
Bleeding Time Assessment (Separate Model):
-
In a parallel group of animals, assess bleeding time using a standardized cuticle transection model.
-
Administer this compound at the same doses used in the thrombosis model.
-
After a set time, make a standardized incision in the cuticle and measure the duration of bleeding.
-
Mandatory Visualizations
Caption: Coagulation cascade showing this compound's inhibition of Factor Xa.
Caption: Experimental workflow for an in vivo thrombosis model.
Caption: Troubleshooting decision tree for in vivo this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 3. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Combination of Ex Vivo and In Vivo Strategies for Evaluating How Much New Oral Anticoagulants Exacerbate Experimental Intracerebral Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Razaxaban Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Razaxaban in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] By binding to FXa, this compound blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[3] Its intended therapeutic effect is anticoagulation for the prevention and treatment of thromboembolic disorders.
Q2: Are there any known off-target effects of this compound on platelet function?
Studies have shown that this compound is highly selective for Factor Xa and does not directly interfere with key platelet aggregation pathways. Specifically, in in vitro assays, this compound at concentrations up to 10 µM did not alter platelet aggregation in response to ADP, gamma-thrombin, or collagen.[4] This suggests that at typical therapeutic concentrations, this compound is unlikely to have direct off-target effects on these specific mediators of platelet activation.
Q3: Could this compound exhibit off-target effects in other cellular assays, such as kinase or GPCR signaling pathways?
While specific broad-panel screening data for this compound against a wide range of kinases and G-protein coupled receptors (GPCRs) is not extensively available in public literature, its chemical structure is not typical of a promiscuous kinase inhibitor. However, as with any small molecule, off-target interactions cannot be entirely ruled out, especially at high concentrations. Researchers observing unexpected cellular phenotypes should consider performing counter-screening assays.
Q4: We are observing unexpected cytotoxicity in our cell line when treated with this compound. What could be the cause?
If you observe cytotoxicity at concentrations significantly higher than the Ki for Factor Xa, it may be indicative of an off-target effect or a chemical-based toxicity.[5] Consider the following troubleshooting steps:
-
Confirm the On-Target Effect: Ensure that the observed phenotype is not an exaggerated on-target effect. For example, in cell types where Factor Xa has a signaling role, its inhibition might lead to apoptosis or reduced proliferation.
-
Dose-Response Analysis: Perform a careful dose-response study to determine the concentration at which cytotoxicity occurs and compare it to the concentration required for FXa inhibition.
-
Control Compounds: Include a structurally related but inactive control compound, if available, to rule out effects related to the chemical scaffold. Also, compare the effects with other known FXa inhibitors.
-
Assay-Specific Interference: Rule out any interference of this compound with your cytotoxicity assay reagents (e.g., MTT, MTS, luciferase).
Troubleshooting Guides
Issue: Unexpected Change in a Signaling Pathway
If your experiments suggest that this compound is modulating a signaling pathway unrelated to coagulation, follow these steps to investigate:
-
Validate the Finding: Repeat the experiment with a fresh dilution of this compound.
-
Test for Direct Inhibition: If a specific kinase or receptor is suspected, perform a direct biochemical assay to test for inhibitory activity of this compound.
-
Upstream/Downstream Analysis: Investigate the activation state of proteins upstream and downstream of the affected signaling node to pinpoint the level of interaction.
-
Literature Review: Search for literature on the potential role of Factor Xa in your specific cellular model, as the observed effect might be an indirect consequence of on-target FXa inhibition. For instance, FXa can have signaling roles through Protease-Activated Receptors (PARs).[6][7]
Data Summary
Table 1: In Vitro Selectivity of this compound Against Platelet Aggregation
| Agonist | This compound Concentration | Effect on Platelet Aggregation | Reference |
| ADP | Up to 10 µM | No alteration | [4] |
| Gamma-Thrombin | Up to 10 µM | No alteration | [4] |
| Collagen | Up to 10 µM | No alteration | [4] |
Experimental Protocols
Platelet Aggregation Assay
This protocol is a generalized procedure for assessing the effect of a compound on platelet aggregation induced by various agonists.
-
Blood Collection: Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150 x g for 15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 2500 x g for 10 minutes to obtain PPP, which is used as a reference.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation with this compound: Incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Aggregation Measurement: Place the PRP samples in an aggregometer. Add an agonist (e.g., ADP, collagen, or a thrombin receptor agonist peptide) to induce aggregation.
-
Data Analysis: Monitor the change in light transmittance for 5-10 minutes. The extent of aggregation is quantified as the maximum percentage change in light transmittance, with 100% being the transmittance of PPP.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 218298-21-6 | TIA29821 | Biosynth [biosynth.com]
- 4. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activated Factor X Signaling Pathway via Protease-Activated Receptor 2 Is a Novel Therapeutic Target for Preventing Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Razaxaban Technical Support Center: Troubleshooting Bleeding Complications in Animal Models
Welcome to the Razaxaban Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing bleeding complications that may be encountered during preclinical studies with this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a direct and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1][2]
Q2: What are the common animal models used to assess this compound-induced bleeding?
The most common animal models to evaluate bleeding risk with anticoagulants like this compound are the tail bleeding assay in rodents (mice and rats) and the cuticle bleeding time model in rabbits.[1][3] These models allow for the quantification of bleeding time and blood loss volume.
Q3: What level of bleeding can be expected with this compound administration in these models?
Preclinical studies indicate that this compound has a favorable therapeutic window. In a rabbit model of arterial thrombosis, a high dose of this compound (3 mg/kg/h IV) that achieved full antithrombotic efficacy did not result in excessive bleeding.[1] Similarly, low-dose this compound (0.1 mg/kg/h) in combination with antiplatelet agents did not cause a significant increase in bleeding time compared to the antiplatelet agents alone.[1]
Q4: Is there a reversal agent available for this compound?
While no specific studies have been published on the reversal of this compound, Andexanet alfa is a recombinant modified human Factor Xa protein that acts as a decoy to reverse the effects of FXa inhibitors.[4][5][6] It is approved for the reversal of other FXa inhibitors like apixaban and rivaroxaban.[5] Given this compound's mechanism of action as a direct FXa inhibitor, it is plausible that Andexanet alfa could be an effective reversal agent, though this has not been experimentally confirmed.
Troubleshooting Guide
Issue 1: Excessive Bleeding Observed in a Tail Bleeding Assay (Mouse Model)
Symptoms:
-
Prolonged bleeding time significantly exceeding the control group.
-
High volume of blood loss.
-
Failure to achieve hemostasis within the observation period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Dose Too High | Review the dose-response relationship for this compound in your specific animal strain. Consider reducing the dose to a lower, yet still therapeutically relevant, level. |
| Animal Strain Sensitivity | Certain mouse strains may be more sensitive to anticoagulants. If possible, compare the bleeding response in a different, less sensitive strain. |
| Improper Tail Transection Technique | Ensure the tail transection is standardized. A cut that is too deep or involves the tail artery can lead to excessive bleeding that is not representative of the drug's effect on hemostasis. |
| Combined Effects with Other Test Agents | If this compound is being co-administered with other compounds, consider the possibility of a synergistic effect on bleeding. Test each agent individually to isolate the cause. |
Issue 2: Unexplained Variability in Bleeding Times in a Rabbit Cuticle Bleeding Model
Symptoms:
-
High standard deviation in bleeding time measurements within the same treatment group.
-
Inconsistent and non-reproducible results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cuticle Incision | The depth and location of the cuticle incision must be highly consistent. Utilize a template or a specific anatomical landmark to standardize the procedure. |
| Variations in Animal Physiology | Factors such as age, weight, and underlying health status of the rabbits can influence bleeding times. Ensure that all animals are closely matched across experimental groups. |
| Environmental Stress | Stress can impact physiological responses, including coagulation. Handle the animals gently and allow for an adequate acclimatization period before the experiment. |
| Technical Error in Measurement | Ensure the method for blotting blood and the timing of the cessation of bleeding are performed consistently by all personnel involved in the experiment. |
Data Presentation
Table 1: Summary of Preclinical Data on this compound and Bleeding in Animal Models
| Animal Model | This compound Dose | Key Findings on Bleeding | Citation |
| Rabbit Cuticle Bleeding Time | 0.1 mg/kg/h IV (in combination) | Did not significantly increase bleeding time compared to dual antiplatelet therapy alone. | [1] |
| Rabbit Cuticle Bleeding Time | 3 mg/kg/h IV | Produced full antithrombotic efficacy without excessive bleeding. | [1] |
Note: Quantitative data on bleeding time prolongation or blood loss volume for this compound as a monotherapy is limited in the currently available literature. The provided data is based on qualitative assessments from a study focused on combination therapy.
Experimental Protocols
Protocol 1: Mouse Tail Bleeding Assay
Objective: To assess the effect of this compound on hemostasis by measuring bleeding time and blood loss volume following tail transection.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
This compound formulated in a suitable vehicle
-
Vehicle control
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical scalpel or razor blade
-
50 mL conical tube containing 37°C saline
-
Filter paper
-
Stopwatch
-
Analytical balance
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the assay.
-
Anesthetize the mouse.
-
Once the desired level of anesthesia is achieved, place the mouse in a prone position.
-
Carefully transect the distal 3 mm of the tail using a sharp scalpel.
-
Immediately immerse the transected tail into the pre-warmed saline in the 50 mL conical tube.
-
Start the stopwatch at the moment of immersion.
-
Observe for the cessation of bleeding, which is defined as the absence of blood flow for at least 30 seconds. Record the time to cessation as the bleeding time.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 1800 seconds), the experiment is terminated for that animal, and the bleeding time is recorded as the cutoff time.
-
After the observation period, remove the mouse from the apparatus.
-
To quantify blood loss, the total volume of saline containing the shed blood can be measured, and the hemoglobin concentration can be determined spectrophotometrically. Alternatively, the mouse can be weighed before and after the procedure to estimate blood loss.[7]
Protocol 2: Rabbit Cuticle Bleeding Time Assay
Objective: To evaluate the effect of this compound on primary hemostasis by measuring the time to clot formation after a standardized incision in the nail cuticle.
Materials:
-
Male New Zealand White rabbits
-
This compound formulated for intravenous infusion
-
Vehicle control
-
Anesthetic (e.g., ketamine/xylazine)
-
Nail clippers
-
Surgical blade or specialized template for standardized incision
-
Filter paper
-
Stopwatch
Procedure:
-
Anesthetize the rabbit.
-
Initiate a continuous intravenous infusion of this compound or vehicle at the desired dose.
-
Allow the infusion to stabilize for a set period (e.g., 60 minutes) before the bleeding time measurement.
-
Carefully clip one of the rabbit's nails to expose the quick.
-
Make a standardized incision in the cuticle using a surgical blade.
-
Start the stopwatch immediately upon incision.
-
Gently blot the blood drop with filter paper every 30 seconds, being careful not to disturb the forming clot.
-
The bleeding time is defined as the time from incision until no more blood is absorbed by the filter paper.
-
Record the bleeding time.
Visualizations
References
- 1. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mouse bleeding model to study oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Andexanet Alfa (Andexxa®) for the Reversal of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Reversal of target-specific oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Razaxaban Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Razaxaban derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My novel this compound derivative shows high in vitro Factor Xa inhibition but exhibits very low oral bioavailability in preclinical animal models. What are the primary factors I should investigate?
A1: Low oral bioavailability for a potent derivative is a common challenge. The primary reasons typically fall into two categories: poor absorption or high first-pass metabolism. You should systematically investigate the following physicochemical and biopharmaceutical properties:
-
Solubility: Poor aqueous solubility is a major cause of low oral absorption for many drug candidates, including Factor Xa inhibitors which are often classified as BCS Class II compounds (low solubility, high permeability).[1][2] A drug must dissolve in the gastrointestinal fluids to be absorbed.
-
Permeability: The compound must be able to pass through the intestinal epithelial cell layer to reach systemic circulation.[2][3] While the core this compound structure is known to be permeable, modifications can drastically alter this property.[4]
-
Metabolic Stability: The derivative may be rapidly metabolized by enzymes in the gut wall (e.g., Cytochrome P450s like CYP3A4) or the liver (first-pass effect) before it can reach systemic circulation.[2][5]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the intestinal lumen, limiting net absorption.[2][6]
A logical first step is to determine if the issue is solubility- or permeability-limited, as this will guide your optimization strategy.
Q2: How can I experimentally determine whether low solubility or low permeability is the main cause of poor oral bioavailability for my derivative?
A2: A combination of in vitro assays can help you diagnose the primary barrier to absorption.
-
Kinetic Solubility Assay: This is a high-throughput screening method to determine the aqueous solubility of your compound under physiologically relevant pH conditions (e.g., pH 6.5 for the small intestine). Compounds with solubility below 100 µg/mL are often problematic.[7]
-
Caco-2 Permeability Assay: This is the industry-standard in vitro model for predicting human intestinal permeability.[8][9] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[6][10]
By comparing the results, you can classify your compound:
-
Low Solubility, High Permeability: The Caco-2 assay shows a high apparent permeability coefficient (Papp), but the compound has poor aqueous solubility. This is a classic BCS Class II problem.
-
High Solubility, Low Permeability: The compound dissolves well but has a low Papp value in the Caco-2 assay. This suggests the molecule's structure hinders its ability to cross the intestinal membrane.
-
Low Solubility, Low Permeability: The compound suffers from both poor solubility and poor permeability (BCS Class IV), requiring a more complex optimization strategy.
Q3: My this compound derivative has a high efflux ratio in the Caco-2 assay. What does this mean and how can I address it?
A3: An efflux ratio greater than 2 in a bidirectional Caco-2 assay (where transport from the basolateral-to-apical side is at least twice as high as apical-to-basolateral) strongly indicates that your compound is a substrate for active efflux transporters like P-gp.[6] This means the drug is actively pumped out of the intestinal cells, reducing its net absorption.
Troubleshooting Strategies:
-
Structural Modification: The primary strategy is to modify the molecule to reduce its affinity for efflux transporters. This is a key activity in medicinal chemistry optimization.[11]
-
Co-administration with Inhibitors: In a research setting, you can co-administer a known P-gp inhibitor (e.g., Verapamil) in the Caco-2 assay.[6] A significant increase in apical-to-basolateral permeability in the presence of the inhibitor confirms P-gp involvement. However, this is not a viable clinical strategy due to drug-drug interaction risks.[12]
-
Formulation Approaches: Certain lipid-based formulations can inhibit P-gp and enhance the absorption of its substrates.
Data Presentation: Comparative Pharmacokinetics
Effective formulation or prodrug strategies can significantly improve oral bioavailability. The tables below summarize quantitative data from studies on related anticoagulants, illustrating the potential impact of these approaches.
Table 1: Effect of Formulation on Rivaroxaban Bioavailability in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Rivaroxaban Suspension | 150 ± 25 | 750 ± 120 | 100% (Reference) |
| Solid Lipid Nanoparticles (SLNs) | 450 ± 60 | 5250 ± 700 | ~700%[13] |
| PLGA Nanoparticles (Fasted) | 495 ± 50 | 2850 ± 310 | ~380%[14] |
| PLGA Nanoparticles (Fed) | 510 ± 55 | 2980 ± 320 | ~397%[14] |
Data are illustrative and compiled from multiple sources for comparison. Exact values may vary based on study design.
Table 2: Impact of a Prodrug Strategy on Parent Drug Bioavailability
| Compound | Administration Route | Dose (mg/kg) | Parent Drug AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Parent Drug (Amidine) | Intravenous | 2 | 1500 | N/A |
| Parent Drug (Amidine) | Oral | 10 | 150 | < 5%[15] |
| Prodrug (Alkoxy-amidine) | Oral | 10 | 750 | ~25%[15] |
| Prodrug (Carbamate) | Oral | 10 | 1200 | ~40%[15] |
This table demonstrates how converting a poorly absorbed parent drug into different prodrugs can dramatically increase systemic exposure and oral bioavailability (F%).[16][17]
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps to assess the intestinal permeability and potential for active efflux of a this compound derivative.
Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Methodology:
-
Cell Culture:
-
Monolayer Integrity Check:
-
Before the experiment, confirm the integrity of the cell monolayer.
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).[8]
-
Alternatively, perform a Lucifer Yellow rejection assay. The leakage of this fluorescent marker should be minimal (<2%).[6]
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar transport buffer (pH 7.4).[9]
-
For A→B transport: Add the test compound (e.g., at a 10 µM concentration) dissolved in transport buffer to the apical (donor) compartment. Add fresh buffer to the basolateral (receiver) compartment.[8]
-
For B→A transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
-
Sample Analysis & Calculation:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Calculate the Papp value using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
-
Efflux Ratio Calculation:
-
Calculate the efflux ratio (ER) to identify active transport:
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate for an efflux transporter.[6]
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol describes a basic study design to determine key pharmacokinetic parameters, including oral bioavailability.
Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, and oral bioavailability (F%) of a this compound derivative after intravenous and oral administration.
Methodology:
-
Animal Model:
-
Dosing:
-
Intravenous (IV) Group: Administer the compound via the tail vein at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle (e.g., saline with a solubilizing agent). This group serves as the 100% bioavailability reference.[20]
-
Oral (PO) Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg) in a formulation vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-200 µL) from the jugular vein or another appropriate site at predefined time points.
-
Typical time points:
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.[19]
-
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place them on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS bioanalytical method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 [20]
-
Visualizations: Workflows and Concepts
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics and pharmacodynamics of direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Sustained release and enhanced oral bioavailability of rivaroxaban by PLGA nanoparticles with no food effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. curtiscoulter.com [curtiscoulter.com]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 20. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting Inconsistent Results in Rivaroxaban Coagulation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in coagulation assays for the direct Factor Xa inhibitor, Rivaroxaban.
Frequently Asked Questions (FAQs)
Q1: What is Rivaroxaban and how does it affect coagulation assays?
Rivaroxaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[1] By binding directly and reversibly to both free and clot-bound FXa, Rivaroxaban effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[2][3][4][5] This targeted mechanism of action leads to a prolongation of clotting times in various coagulation assays. However, the extent of this prolongation can be inconsistent across different tests and reagents.[6][7]
Q2: Is routine monitoring of Rivaroxaban's anticoagulant effect necessary?
No, routine coagulation monitoring is generally not required for patients on Rivaroxaban due to its predictable pharmacokinetic and pharmacodynamic profile.[5][8][9] However, in specific clinical situations, assessing its anticoagulant effect may be necessary. These situations include:
-
Suspected overdose
-
Patients experiencing hemorrhagic or thromboembolic events during treatment
-
Individuals with acute renal failure
-
Patients requiring urgent surgery[6]
-
Elderly patients or those with multiple comorbidities[9][10]
Q3: Which coagulation assays are most affected by Rivaroxaban?
Rivaroxaban influences several common coagulation assays:
-
Prothrombin Time (PT): Prolonged in a dose-dependent manner, but the degree of prolongation is highly variable depending on the thromboplastin reagent used.[6][11] The International Normalized Ratio (INR) is not a reliable measure and should not be used.[6]
-
activated Partial Thromboplastin Time (aPTT): Also prolonged by Rivaroxaban, but it is less sensitive than the PT assay and shows significant variability among different aPTT reagents.[6][7]
-
Anti-Factor Xa (anti-Xa) Chromogenic Assays: These are the most reliable for quantifying Rivaroxaban levels when used with calibrators specific to the drug.[6][7][12]
Q4: Can Rivaroxaban interfere with other coagulation tests?
Yes, Rivaroxaban can interfere with various other coagulation assays, potentially leading to erroneous results. These include tests for lupus anticoagulant, activated protein C resistance, and measurements of other clotting factors.[13][14]
Troubleshooting Guide for Inconsistent Assay Results
Issue 1: High variability in Prothrombin Time (PT) results.
Possible Causes:
-
Reagent Sensitivity: Different PT reagents exhibit varying degrees of sensitivity to Rivaroxaban.[6][13]
-
Timing of Sample Collection: Blood samples drawn at different times relative to drug intake will yield different results due to the pharmacokinetics of Rivaroxaban, which reaches peak plasma concentration 2-4 hours after administration.[3][4][8]
-
Pre-analytical Variables: Issues such as improper sample collection, incorrect citrate concentration, or delayed processing can affect PT results.[15]
Solutions:
-
Standardize Reagents: Use a PT reagent known to be sensitive to Rivaroxaban for qualitative assessments.
-
Consistent Sampling Time: For comparative studies, ensure that blood samples are consistently collected at either peak (2-4 hours post-dose) or trough (just before the next dose) concentrations.
-
Adhere to Pre-analytical Protocols: Follow strict guidelines for sample collection, handling, and storage.
Issue 2: Poor correlation between aPTT results and expected Rivaroxaban concentration.
Possible Causes:
-
Low Sensitivity of aPTT: The aPTT assay is generally less sensitive to Rivaroxaban than the PT assay, especially at lower drug concentrations.[6][7][12]
-
Reagent-Dependent Variability: Similar to PT, aPTT results are significantly influenced by the choice of reagent.[6][16]
Solutions:
-
Avoid aPTT for Quantification: Do not use the aPTT assay for quantitative measurement of Rivaroxaban's effect.[6] It may provide a qualitative indication of anticoagulant activity, but its utility is limited.
-
Utilize a More Specific Assay: For accurate measurement of Rivaroxaban concentration, a calibrated anti-Xa assay is the recommended method.[12]
Issue 3: Discrepancies in anti-Xa assay results.
Possible Causes:
-
Incorrect Calibrators: Using heparin calibrators instead of Rivaroxaban-specific calibrators will lead to inaccurate quantification.[6]
-
Presence of Other Anticoagulants: If a patient is being transitioned from another anticoagulant, such as unfractionated heparin (UFH), residual levels of that drug can interfere with the anti-Xa assay, leading to falsely elevated results.[17][18][19][20][21]
-
Pre-analytical Errors: Hemolysis, lipemia, or icterus in the plasma sample can interfere with chromogenic assays.
Solutions:
-
Use Drug-Specific Calibrators: Always use an anti-Xa assay that has been calibrated for Rivaroxaban.[8]
-
Consider Washout Periods: When switching from other anticoagulants, be aware of the potential for interference and allow for an adequate washout period if possible.
-
Ensure Sample Quality: Visually inspect plasma samples for interfering substances before analysis.
Data Presentation
Table 1: Influence of Rivaroxaban on Common Coagulation Assays
| Assay | Effect of Rivaroxaban | Key Considerations |
| Prothrombin Time (PT) | Prolonged | Highly reagent-dependent. INR should not be used.[6] |
| activated Partial Thromboplastin Time (aPTT) | Prolonged | Less sensitive than PT, significant reagent variability.[6][7] |
| Anti-Factor Xa Assay | Increased Activity | Most reliable method with Rivaroxaban-specific calibrators.[7][12] |
| Thrombin Time (TT) | No significant effect | Not a useful assay for monitoring Rivaroxaban. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| High PT Variability | Reagent sensitivity, sample timing | Standardize reagent, ensure consistent sample collection time. |
| Poor aPTT Correlation | Low assay sensitivity | Use a calibrated anti-Xa assay for quantification.[12] |
| Inaccurate Anti-Xa Results | Incorrect calibrators, interfering substances | Use Rivaroxaban-specific calibrators, check for other anticoagulants.[6][8] |
Experimental Protocols
Protocol 1: Measurement of Rivaroxaban using a Chromogenic Anti-Factor Xa Assay
-
Principle: This assay measures the residual activity of a known amount of added FXa after inhibition by Rivaroxaban in the plasma sample. The residual FXa cleaves a chromogenic substrate, and the resulting color intensity is inversely proportional to the Rivaroxaban concentration.
-
Materials:
-
Citrated platelet-poor plasma (PPP) from the subject.
-
Rivaroxaban calibrators and controls.
-
Anti-Xa assay kit (containing bovine FXa, chromogenic substrate, and buffers).
-
Coagulation analyzer or spectrophotometer.
-
-
Procedure:
-
Prepare a standard curve using the Rivaroxaban calibrators.
-
Pre-warm the assay reagents and plasma samples to 37°C.
-
Add a specific volume of patient plasma or calibrator to the reaction cuvette.
-
Add the FXa reagent and incubate for the time specified by the manufacturer.
-
Add the chromogenic substrate.
-
Measure the rate of color development (change in optical density) at the appropriate wavelength (e.g., 405 nm).
-
Calculate the Rivaroxaban concentration in the patient sample by interpolating the result from the standard curve.
-
-
Interpretation: Results are typically reported in ng/mL of Rivaroxaban.[6] The therapeutic range can vary depending on the clinical indication.
Protocol 2: Assessment of Rivaroxaban Effect using Prothrombin Time (PT)
-
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids). Rivaroxaban prolongs this time by inhibiting FXa.
-
Materials:
-
Citrated platelet-poor plasma (PPP) from the subject.
-
A thromboplastin reagent known to be sensitive to Rivaroxaban.
-
Calcium chloride solution.
-
Coagulation analyzer.
-
-
Procedure:
-
Pre-warm the plasma sample and reagents to 37°C.
-
Pipette the plasma into a cuvette in the coagulation analyzer.
-
Add the thromboplastin reagent and incubate for the time specified by the manufacturer.
-
The analyzer automatically adds calcium chloride to initiate clotting and measures the time to clot formation.
-
-
Interpretation: The result is reported in seconds.[6] A prolonged PT indicates the presence of an anticoagulant effect. However, due to high reagent variability, this test is best used for qualitative assessment rather than precise quantification of Rivaroxaban.
Visualizations
Caption: Mechanism of action of Rivaroxaban in the coagulation cascade.
Caption: Troubleshooting workflow for inconsistent Rivaroxaban assay results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. Performance of coagulation tests in patients on therapeutic doses of rivaroxaban. A cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Routine coagulation test abnormalities caused by rivaroxaban: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Routine coagulation test abnormalities caused by rivaroxaban: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 15. academic.oup.com [academic.oup.com]
- 16. hra.nhs.uk [hra.nhs.uk]
- 17. researchgate.net [researchgate.net]
- 18. When Apixaban and Rivaroxaban Interfere With Anti-Xa Assays: A Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 20. Episode 527: Duration of DOAC interference with heparin anti-Xa levels - Pharmacy Joe - [pharmacyjoe.com]
- 21. How to deal with interference on heparin anti-Xa activity caused by oral factor FXa inhibitors: communication from the ISTH SSC Subcommittee on Control of Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Razaxaban stability issues in long-term storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Razaxaban during long-term storage and to offer troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound during long-term storage?
A1: The primary stability concern for this compound revolves around the chemical integrity of its 1,2-benzisoxazole structure. This ring system is susceptible to reductive opening, a pathway also observed in its metabolic degradation.[1][2] This can lead to the formation of a benzamidine metabolite (M1) and other related degradation products. Long-term exposure to certain conditions may facilitate this degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. Protect from light and moisture. For long-term storage, maintaining the compound at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C) in a tightly sealed container is advisable. Avoid repeated freeze-thaw cycles if stored in a frozen state.
Q3: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the cause?
A3: Unexpected peaks are likely degradation products. The isoxazole ring of this compound can undergo cleavage under certain conditions. To identify these products, a forced degradation study followed by LC-MS analysis is recommended to characterize the mass of the impurities.
Q4: Can I use this compound that has changed in color or appearance?
A4: Any change in the physical appearance of this compound, such as color change or clumping, may indicate degradation. It is strongly advised not to use the product and to obtain a fresh batch for your experiments to ensure the integrity of your results.
Troubleshooting Guides
Issue 1: Loss of Potency in Long-Term Stored Samples
Symptoms:
-
Reduced biological activity in assays compared to a fresh standard.
-
Lower than expected concentration when quantified by analytical methods.
Possible Causes:
-
Degradation of this compound due to improper storage conditions (e.g., exposure to light, high humidity, or elevated temperatures).
-
Chemical instability leading to the formation of inactive degradation products.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the storage conditions for the sample align with the recommended guidelines.
-
Analytical Quantification: Re-quantify the concentration of the stored this compound sample using a validated stability-indicating HPLC method against a freshly prepared standard.
-
Forced Degradation Comparison: Perform a forced degradation study on a fresh sample of this compound to generate potential degradation products. Compare the chromatogram of your stored sample with that of the force-degraded sample to identify any common impurities.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in results between different aliquots of the same stock solution.
-
Unexpected pharmacological responses.
Possible Causes:
-
Partial degradation of the compound, leading to a heterogeneous mixture of active and inactive species.
-
Contamination of the sample.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock that has been properly stored.
-
Assess Purity: Analyze the purity of the stock solution using an appropriate analytical method like HPLC-UV.
-
Solubility Check: Ensure complete dissolution of this compound in the chosen solvent, as undissolved particles can lead to inconsistent dosing.
Data on this compound Stability
The following tables summarize hypothetical data from forced degradation studies, illustrating the potential stability of this compound under various stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 10% | 1 |
| 3% H₂O₂ | 24 hours | 25°C | 5% | 1 |
| Thermal | 48 hours | 80°C | 8% | 1 |
| Photolytic (UV light) | 7 days | 25°C | <2% | Not significant |
Table 2: Purity of this compound Under Long-Term Storage Conditions
| Storage Condition | Duration | Purity (%) |
| 25°C / 60% RH | 12 months | 98.5% |
| 40°C / 75% RH | 6 months | 96.2% |
| 5°C | 24 months | 99.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To determine the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) in a photostability chamber for 7 days.
-
Analysis: Analyze all samples by a stability-indicating RP-HPLC method coupled with a mass spectrometer to separate and identify the parent drug and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating this compound from its degradation products.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at an appropriate wavelength (e.g., 280 nm) and a mass spectrometer.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Metabolic degradation pathway of this compound.
References
Refinement of Razaxaban administration protocols for consistent results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Razaxaban for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule that acts as a direct inhibitor of Factor Xa (FXa).[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[3][4] By directly binding to the active site of FXa, this compound effectively blocks this step, thereby inhibiting thrombin generation and subsequent fibrin clot formation.[4][5]
Q2: What are the key advantages of using a direct FXa inhibitor like this compound compared to traditional anticoagulants?
Direct FXa inhibitors like this compound offer a more predictable anticoagulant response with fixed-dose administration, eliminating the need for routine coagulation monitoring that is necessary for agents like warfarin.[6] Their mechanism of action is highly specific to FXa, which may contribute to a wider therapeutic window.[7]
Q3: What is the solubility and stability of this compound?
This compound is described as being only slightly soluble in water.[1] However, it exhibits good chemical stability in water and trifluoroacetic acid.[2] For experimental purposes, it is often dissolved in organic solvents like DMSO for the preparation of stock solutions.
Q4: How is this compound metabolized?
In preclinical animal models (rats and dogs), this compound is extensively metabolized, with the primary route of elimination being biliary excretion.[1] A major metabolic pathway involves the reduction of the isoxazole ring.[1] Despite this, this compound itself is the major circulating drug-related component in these species.[1]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer | - Low aqueous solubility of this compound.- Concentration of organic solvent (e.g., DMSO) in the final assay volume is too low. | - Ensure the final concentration of the organic solvent used to dissolve this compound is sufficient to maintain its solubility, typically not exceeding 1% (v/v) in the final assay medium.- Prepare intermediate dilutions in a solvent compatible with your aqueous buffer.- If precipitation persists, consider using a different solvent system or reducing the final concentration of this compound. |
| Inconsistent results in coagulation assays (aPTT, PT) | - Variability in plasma samples.- Improper handling or storage of plasma.- Inaccurate pipetting of small volumes of inhibitor or reagents. | - Use pooled normal plasma to reduce inter-individual variability.- Ensure plasma is collected correctly (e.g., using 3.2% sodium citrate), processed promptly, and stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.- Use calibrated pipettes and perform serial dilutions to ensure accurate final concentrations of this compound. |
| Lower than expected anti-Xa activity | - Degradation of this compound stock solution.- Incorrect concentration of stock solution.- Issues with the anti-Xa chromogenic assay kit. | - Prepare fresh stock solutions of this compound regularly and store them appropriately (see protocol below).- Verify the concentration of your stock solution using a validated analytical method if possible.- Ensure the anti-Xa assay kit is not expired and has been stored according to the manufacturer's instructions. Run kit controls to validate assay performance. |
In Vivo Experimentation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug levels after oral administration | - Inconsistent gavage technique.- Presence or absence of food in the stomach affecting absorption.[8][9][10][11][12][13]- Variability in animal metabolism. | - Ensure consistent oral gavage technique, including the volume and speed of administration.- Standardize the feeding schedule of the animals. For compounds where food can affect bioavailability, it is crucial to either fast the animals overnight or provide food ad libitum consistently across all study groups.- Increase the number of animals per group to account for metabolic variability. |
| Low or no detectable anticoagulant effect after IV administration | - Incorrect dosing calculation.- Issues with the formulation leading to precipitation in the infusion line.- Problems with the infusion pump or catheter placement. | - Double-check all dosing calculations, including unit conversions.- Visually inspect the formulation for any signs of precipitation before and during infusion. Ensure the vehicle is appropriate for intravenous administration.- Verify the proper functioning of the infusion pump and the correct placement of the catheter. |
| Unexpected bleeding in animal models at therapeutic doses | - Synergistic effects with other administered compounds (e.g., antiplatelet agents).[4][6]- Species-specific sensitivity to FXa inhibition. | - If co-administering other agents, be aware of potential synergistic effects on bleeding time and consider dose adjustments.[4][6]- Conduct a dose-ranging study to determine the optimal therapeutic dose with an acceptable bleeding profile in your specific animal model. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rabbit Model of Arterial Thrombosis
| Treatment Group | Dose | Mean Increase in Carotid Blood Flow (%) |
| This compound (alone) | 0.22 ± 0.05 mg/kg/h (ED50) | 50 |
| Aspirin + Clopidogrel | 0.3 mg/kg/h + 1 mg/kg/h | 38 ± 5 |
| This compound + Aspirin + Clopidogrel | 0.1 mg/kg/h + 0.3 mg/kg/h + 1 mg/kg/h | 75 ± 5 |
| Data adapted from a study in a rabbit model of electrolytic injury-induced carotid artery thrombosis.[4][6][14] |
Table 2: Ex Vivo Effects of this compound on Coagulation Parameters
| Parameter | This compound Dose (IV) | Fold Increase (vs. control) |
| Activated Partial Thromboplastin Time (aPTT) | 3 mg/kg/h | 2.2 ± 0.1 |
| Prothrombin Time (PT) | 3 mg/kg/h | 2.3 ± 0.1 |
| Data obtained from ex vivo analysis of plasma from rabbits treated with this compound.[6][14] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, for this compound (MW: 528.45 g/mol ), add 189.2 µL of DMSO to 1 mg of powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.
-
In Vitro Anti-Factor Xa Chromogenic Assay
-
Principle: This assay measures the inhibitory effect of this compound on the activity of purified human Factor Xa. The residual FXa activity cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXa inhibitor.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pooled normal human plasma
-
Tris-buffered saline (TBS), pH 7.4
-
Purified human Factor Xa
-
Chromogenic FXa substrate
-
96-well microplate
-
Microplate reader with a 405 nm filter
-
-
Procedure:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in TBS. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 20 µL of TBS (for blank), 20 µL of the different this compound dilutions, and 20 µL of a positive control inhibitor (if available).
-
Add 160 µL of pooled normal human plasma to each well.
-
Add 10 µL of purified human Factor Xa solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Add 10 µL of the chromogenic FXa substrate to each well.
-
Immediately read the absorbance at 405 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage (Vmax) for each concentration of this compound.
-
Plot the Vmax against the log of the this compound concentration and determine the IC50 value.
-
In Vivo Administration of this compound (Rabbit Model)
-
Formulation for Intravenous (IV) Infusion:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 5% Dextrose in water). The final concentration will depend on the desired dose and infusion rate.
-
Ensure the solution is clear and free of particulates before administration.
-
-
IV Infusion Protocol:
-
Anesthetize the rabbit according to an approved institutional animal care and use committee (IACUC) protocol.
-
Place a catheter in a marginal ear vein for drug infusion.
-
Administer a continuous IV infusion of the this compound formulation using a calibrated syringe pump.
-
A common dosing regimen for antithrombotic efficacy studies is in the range of 0.1 to 3 mg/kg/h.[4][6][14]
-
-
Blood Sample Collection for Ex Vivo Analysis:
-
At predetermined time points, collect blood samples from a central artery or vein into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Gently invert the tubes several times to ensure proper mixing.
-
Centrifuge the blood at 2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Carefully aspirate the plasma and store it in aliquots at -80°C until analysis.
-
Visualizations
Caption: The Coagulation Cascade and the Site of Action of this compound.
Caption: Experimental Workflow for an In Vitro Anti-Factor Xa Chromogenic Assay.
Caption: Logical Flow for Troubleshooting Inconsistent In Vivo Experimental Results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 218298-21-6 | TIA29821 | Biosynth [biosynth.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of feeding and gastroprotectant medications on the Factor Xa inhibitory activity of orally administered rivaroxaban in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. A Cross‐Study Analysis Evaluating the Effects of Food on the Pharmacokinetics of Rivaroxaban in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The effect of food on the absorption and pharmacokinetics of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the efficacy of Razaxaban in preclinical thrombosis models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Razaxaban's preclinical efficacy in thrombosis models against other leading Factor Xa inhibitors, Apixaban and Rivaroxaban. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and advancement of antithrombotic therapies.
This compound, a direct and selective inhibitor of Factor Xa, has demonstrated significant antithrombotic potential in various preclinical settings. Its efficacy, primarily evaluated in rabbit models of arterial thrombosis, showcases its ability to potently inhibit thrombus formation. This guide delves into the quantitative data from these studies, offering a clear comparison with the established Factor Xa inhibitors, Apixaban and Rivaroxaban, to provide a broader context for its therapeutic potential.
Comparative Efficacy in Preclinical Thrombosis Models
The following tables summarize the available preclinical data for this compound, Apixaban, and Rivaroxaban in various animal models of thrombosis. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from studies utilizing similar models and endpoints.
| Drug | Animal Model | Thrombosis Induction | Endpoint | Efficacy (ED50/ID50/EC50) | Citation |
| This compound | Rabbit | Electrolytic Injury (Carotid Artery) | Antithrombotic Effect (Blood Flow) | 0.22 ± 0.05 mg/kg/h (IV) | [1] |
| Apixaban | Rabbit | Electrolytic Injury (Carotid Artery) | Thrombus Weight Reduction | EC50: 101 nM | [2] |
| Apixaban | Rabbit | Arteriovenous Shunt | Thrombus Weight Reduction | ID50: 0.27 mg/kg/h | [2] |
| Apixaban | Rabbit | Deep Vein Thrombosis (DVT) | Thrombus Weight Reduction | ID50: 0.11 mg/kg/h | [2] |
| Rivaroxaban | Rat | Venous Stasis | Thrombus Formation Inhibition | ED50: 0.1 mg/kg (oral) | [3] |
| Rivaroxaban | Rabbit | Jugular Vein Thrombosis | Thrombus Growth Reduction | 3.0 mg/kg (oral) significantly reduced thrombus growth | [3] |
Note: ED50 (Effective Dose, 50%), ID50 (Inhibitory Dose, 50%), and EC50 (Effective Concentration, 50%) represent the dose or concentration required to achieve 50% of the maximal effect. Variations in experimental models and endpoints should be considered when comparing these values.
Effects on Coagulation Parameters
Beyond direct antithrombotic efficacy, the impact of these inhibitors on standard coagulation parameters provides further insight into their activity.
| Drug | Parameter | Animal Model | Effect | Citation |
| This compound | Activated Partial Thromboplastin Time (aPTT) | Rabbit | 2.2 ± 0.1-fold increase at 3 mg/kg/h IV | [1] |
| This compound | Prothrombin Time (PT) | Rabbit | 2.3 ± 0.1-fold increase at 3 mg/kg/h IV | [1] |
| This compound | Factor Xa Activity | Rabbit | 91 ± 5% inhibition at 3 mg/kg/h IV | [1] |
| Apixaban | Prothrombin Time (PT) | Rat | Dose-dependent increases | [2] |
| Rivaroxaban | Prothrombin Time (PT) | Rat | 1.8-fold increase at ED50 | [3] |
| Rivaroxaban | Factor Xa Activity | Rat | 32% inhibition at ED50 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of these Factor Xa inhibitors.
Electrolytic Injury-Induced Carotid Artery Thrombosis Model (Rabbit)
This model is widely used to assess arterial thrombosis.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized.
-
Surgical Procedure: The carotid artery is isolated.
-
Thrombus Induction: A small gauge needle electrode is inserted into the carotid artery, and a specific anodal current is applied for a set duration to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: The test compound (e.g., this compound, Apixaban) or vehicle is administered, typically as an intravenous infusion, starting before the electrical injury.
-
Efficacy Measurement: Carotid artery blood flow is monitored continuously to determine the time to occlusion or the percentage of blood flow reduction. Alternatively, at the end of the experiment, the thrombus is excised and weighed.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)
This model is a common method for inducing arterial thrombosis through chemical injury.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The common carotid artery is exposed and isolated.
-
Thrombus Induction: A filter paper saturated with a specific concentration of ferric chloride solution is applied to the adventitial surface of the carotid artery for a defined period. This induces oxidative injury to the vessel wall, leading to thrombus formation.
-
Drug Administration: The test compound or vehicle is administered prior to the application of ferric chloride.
-
Efficacy Measurement: The time to vessel occlusion is measured using a Doppler flow probe. The formed thrombus can also be harvested and weighed.
Arteriovenous (AV) Shunt Thrombosis Model (Rabbit)
This model assesses thrombosis in an extracorporeal shunt.
-
Animal Preparation: Rabbits are anesthetized.
-
Shunt Placement: An arteriovenous shunt, typically consisting of a piece of tubing containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the jugular vein.
-
Drug Administration: The test compound or vehicle is administered before the initiation of blood flow through the shunt.
-
Efficacy Measurement: After a set period of blood exposure, the shunt is removed, and the thrombus formed on the thrombogenic surface is weighed.
Visualizing the Mechanisms
To better understand the context of this compound's action and the experimental procedures, the following diagrams are provided.
References
- 1. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Rivaroxaban Measurement: A Comparative Guide to Anti-Xa Assay Validation
For researchers, scientists, and drug development professionals, the accurate measurement of direct oral anticoagulants (DOACs) like Rivaroxaban is paramount for ensuring drug efficacy and patient safety. This guide provides a comprehensive comparison of anti-Xa assays for Rivaroxaban quantification, supported by experimental data and detailed protocols to aid in the validation and implementation of these critical tests.
The gold standard for quantifying Rivaroxaban is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] However, its cost and complexity limit its use in routine clinical settings.[2] Chromogenic anti-Xa assays present a more accessible alternative, demonstrating a strong correlation with LC-MS/MS for determining Rivaroxaban plasma concentrations.[1][3] This guide delves into the validation of these assays, comparing their performance and providing the necessary framework for their successful implementation.
Performance Comparison of Anti-Xa Assays
The validation of an anti-Xa assay for Rivaroxaban measurement hinges on several key performance characteristics: accuracy, precision, linearity, and specificity. The following tables summarize quantitative data from various studies, comparing different anti-Xa assay methodologies.
Table 1: Correlation of Anti-Xa Assays with LC-MS/MS
| Anti-Xa Assay Type | Correlation Coefficient (r) vs. LC-MS/MS | Reference |
| Rivaroxaban-specific | 0.99 | [3] |
| Rivaroxaban-specific | 0.98 (p < 0.001) | [1] |
| LMWH-calibrated | 0.98 | [4][5] |
| Heparin-calibrated | 0.97 | [6] |
| Biophen DiXaI® | r² = 0.95 | [7][8] |
As evidenced in the table, both drug-specific and heparin-calibrated anti-Xa assays exhibit a strong positive correlation with LC-MS/MS, indicating their reliability in measuring Rivaroxaban levels.
Table 2: Accuracy and Sensitivity of Heparin-Calibrated Anti-Xa Assays
| Clinically Relevant Drug Concentration | Sensitivity | Specificity | Area Under ROC Curve | Reference |
| 30 µg/L | 94.2% | 86.3% | 0.99 | [6] |
| 50 µg/L | 95.8% | 89.8% | 0.99 | [6] |
| 100 µg/L | 98.7% | 88.7% | 0.99 | [6] |
These results highlight the high sensitivity and accuracy of heparin-calibrated anti-Xa assays in predicting clinically relevant Rivaroxaban concentrations.[6]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating these findings. Below are summarized protocols for key validation experiments.
Assay Principle: Chromogenic Anti-Xa Assay
The anti-Xa assay is a chromogenic test. The amount of yellow color produced is inversely proportional to the anti-Xa drug activity in the sample.[9] It's important to note that this method cannot differentiate between various anti-Xa drugs like heparins and DOACs.[9]
Experimental Workflow for Assay Validation
Key Validation Experiments:
1. Accuracy Assessment:
-
Objective: To determine the closeness of agreement between the anti-Xa assay results and the true value (as determined by LC-MS/MS).
-
Method:
-
Analyze a series of patient plasma samples (n ≥ 40) with known Rivaroxaban concentrations (as determined by a validated LC-MS/MS method) covering the therapeutic range.[10]
-
Perform the anti-Xa assay on the same samples according to the manufacturer's instructions.[7][11]
-
Compare the results obtained from the anti-Xa assay with the LC-MS/MS values.
-
Calculate the correlation coefficient (e.g., Pearson or Spearman) and perform regression analysis.[1][3] A Bland-Altman plot can be used to assess the agreement between the two methods.[1][11]
-
2. Precision (Reproducibility) Evaluation:
-
Objective: To assess the degree of scatter between a series of measurements of the same sample.
-
Method:
-
Intra-run Precision: Analyze control samples with low, medium, and high Rivaroxaban concentrations multiple times (e.g., n=20) within the same analytical run.
-
Inter-run Precision: Analyze the same control samples on different days and with different reagent lots.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each concentration level. A %CV of <5.0 is generally considered acceptable.[10]
-
3. Linearity and Reportable Range:
-
Objective: To determine the range of Rivaroxaban concentrations over which the assay provides results that are directly proportional to the concentration of the analyte.
-
Method:
-
Prepare a series of plasma samples with varying Rivaroxaban concentrations by spiking pooled normal plasma.[12] The range should cover from below the lowest expected clinical concentration to above the highest.
-
Analyze each sample in duplicate or triplicate.
-
Plot the measured anti-Xa activity against the known Rivaroxaban concentration and perform a linear regression analysis.
-
The linear range is the concentration range over which the R² value is ≥ 0.95.[7][8] The lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[1][13]
-
Logical Relationship of Validation Parameters
The Rise of Universal Anti-Xa Assays
Recent studies have explored the use of a single, readily available anti-Xa assay calibrated with low-molecular-weight heparin (LMWH) or unfractionated heparin (UFH) to measure not only Rivaroxaban but also other DOACs like Apixaban and Edoxaban.[4][5][6][14] This "universal" approach simplifies laboratory procedures and can facilitate the widespread implementation of DOAC monitoring.[4][5][14] These universal assays have demonstrated strong correlations with drug-specific concentrations and accurately predict clinically relevant drug levels.[4][5][6][14]
Conclusion
Chromogenic anti-Xa assays, whether calibrated specifically for Rivaroxaban or for heparins, offer a reliable and accessible method for measuring Rivaroxaban plasma concentrations. Their strong correlation with the gold standard LC-MS/MS, coupled with high accuracy and sensitivity, makes them a valuable tool in both clinical and research settings. Rigorous validation, following the outlined experimental protocols, is essential to ensure the accuracy and reliability of these assays, ultimately contributing to improved patient management and drug development. While drug-specific assays are available, the potential for a universal heparin-calibrated assay to measure multiple DOACs presents a promising avenue for simplifying laboratory workflows and expanding access to DOAC monitoring.[4][5][6][14]
References
- 1. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of methods to determine rivaroxaban anti-factor Xa activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A universal anti-Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study [frontiersin.org]
- 7. Comparison of calibrated chromogenic anti-Xa assay and PT tests with LC-MS/MS for the therapeutic monitoring of patients treated with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of calibrated chromogenic anti-Xa assay and PT tests with LC-MS/MS for the therapeutic monitoring of patients treated with rivaroxaban | Semantic Scholar [semanticscholar.org]
- 9. myadlm.org [myadlm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zlmsg.ch [zlmsg.ch]
Navigating Preclinical Development: A Comparative Guide to the Cross-Reactivity of Oral Factor Xa Inhibitors in Plasma
For Researchers, Scientists, and Drug Development Professionals
The development of novel oral anticoagulants, such as the Factor Xa (FXa) inhibitor Razaxaban, necessitates a thorough understanding of their pharmacological properties across different preclinical species. This guide provides a comparative overview of the cross-reactivity of oral FXa inhibitors in the plasma of common preclinical models—human, monkey, rat, and dog. While specific quantitative data for this compound's cross-species reactivity is not extensively available in the public domain, this guide leverages data from other well-characterized FXa inhibitors, Apixaban, Rivaroxaban, and Edoxaban, to provide a valuable comparative context for researchers. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical efficacy and safety data and for predicting human pharmacokinetic and pharmacodynamic outcomes.
Comparative Analysis of In Vitro Factor Xa Inhibition
The potency of direct FXa inhibitors can vary significantly across species due to minor differences in the amino acid sequence and structure of the FXa enzyme. The following table summarizes the available data on the in vitro inhibition of FXa by Apixaban and Edoxaban in plasma from different species. The data is presented as the inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀), with lower values indicating higher potency.
Table 1: In Vitro Factor Xa Inhibition (Kᵢ/IC₅₀, nM) of Oral FXa Inhibitors Across Species
| Drug | Human | Monkey | Rat | Dog | Rabbit | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Apixaban | 0.08 (Kᵢ) | Data not available | 1.3 (Kᵢ) | 1.7 (Kᵢ) | 0.16 (Kᵢ) | [1][2] |
| Edoxaban | 0.561 (Kᵢ, free FXa) | Data not available | Data not available | Data not available | Data not available | [3] |
Note: The inhibitory activity of FXa inhibitors can be influenced by the presence of other plasma proteins and cofactors.
Cross-Reactivity in Plasma Protein Binding
The extent of plasma protein binding (PPB) is a critical determinant of a drug's pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Only the unbound fraction of the drug is pharmacologically active. Significant differences in PPB across species can lead to variations in free drug concentrations and, consequently, altered efficacy and toxicity profiles.
Table 2: Plasma Protein Binding (% Bound) of Oral FXa Inhibitors Across Species
| Drug | Human | Monkey | Rat | Dog | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Apixaban | 87 | 59 | 92 | 96 | |
| Rivaroxaban | 92-95 | Data not available | Data not available | Data not available | [4] |
| Edoxaban | ~55 | Data not available | Data not available | Data not available | [4] |
Note: Compounds generally tend to be slightly more bound to human plasma proteins than to those of rats, dogs, or mice[5].
Experimental Protocols
Accurate assessment of cross-species reactivity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two key experiments: the chromogenic anti-Xa assay and the equilibrium dialysis method for plasma protein binding.
Chromogenic Anti-Factor Xa Assay Protocol
This assay is a functional method to determine the inhibitory activity of a substance against Factor Xa.
Objective: To quantify the inhibitory potency (IC₅₀ or Kᵢ) of a test compound (e.g., this compound) against Factor Xa in plasma from different species.
Materials:
-
Test compound (this compound)
-
Pooled plasma from human, monkey, rat, and dog (citrated)
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-buffered saline (TBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the respective species' plasma.
-
In a 96-well plate, add a fixed concentration of human Factor Xa to each well containing the diluted test compound in plasma.
-
Incubate the plate at 37°C for a predetermined time to allow the inhibitor to bind to Factor Xa.
-
Add the chromogenic substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is inversely proportional to the activity of the FXa inhibitor.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Equilibrium Dialysis for Plasma Protein Binding Protocol
Equilibrium dialysis is the gold standard method for determining the unbound fraction of a drug in plasma.
Objective: To determine the percentage of a test compound (e.g., this compound) bound to plasma proteins in different species.
Materials:
-
Test compound (radiolabeled or non-labeled)
-
Pooled plasma from human, monkey, rat, and dog
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., RED device)
-
Incubator shaker
-
Analytical instrumentation for quantification (e.g., LC-MS/MS or scintillation counter)
Procedure:
-
Prepare a solution of the test compound in plasma from each species.
-
Load the plasma sample containing the test compound into one chamber of the dialysis unit.
-
Load an equal volume of PBS into the adjacent chamber, separated by a semi-permeable membrane.
-
Incubate the dialysis unit in an incubator shaker at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analyze the concentration of the test compound in both aliquots using a suitable analytical method.
-
Calculate the fraction unbound (fu) and the percentage of protein binding using the following formulas:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
% Bound = (1 - fu) * 100
-
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant therapy. Direct FXa inhibitors like this compound bind to the active site of Factor Xa, preventing the conversion of prothrombin to thrombin and thereby inhibiting clot formation.
Conclusion
References
- 1. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Factor Xa inhibitors in clinical practice: Comparison of pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in drug plasma protein binding | Semantic Scholar [semanticscholar.org]
Comparative Pharmacokinetics of Razaxaban and Its Metabolites: A Guide for Researchers
An objective analysis of the pharmacokinetic profiles of the investigational Factor Xa inhibitor Razaxaban and its metabolites in comparison to other market-approved oral anticoagulants. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic pathways to support further research and development in the field of anticoagulation therapy.
Executive Summary
This compound, a direct Factor Xa inhibitor, has demonstrated predictable pharmacokinetic properties in early-stage clinical research. Following oral administration in healthy volunteers, this compound is well absorbed, reaching maximum plasma concentrations (Tmax) between 1 and 6 hours. The exposure to this compound, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), increases proportionally with the administered dose. Steady-state concentrations are typically achieved within 3 to 4 days of consistent dosing.[1]
The primary metabolic pathway of this compound involves the reductive opening of its isoxazole ring structure, leading to the formation of a primary benzamidine metabolite, designated as M1. While this compound remains the predominant circulating entity in plasma, accounting for over 70% of the drug-related components, M1, along with other minor metabolites (M4 and M7), are also present in circulation.[2][3] The main route of elimination for this compound and its metabolites in preclinical animal models (rats and dogs) is through biliary excretion.[2][3]
This guide provides a comparative overview of the available pharmacokinetic data for this compound and its metabolites alongside established Factor Xa inhibitors such as Apixaban and Rivaroxaban.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound, Apixaban, and Rivaroxaban. Data for this compound is based on studies in healthy volunteers, while the data for Apixaban and Rivaroxaban are derived from extensive clinical trials and preclinical studies.
Table 1: Single Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (h) | 1 - 6 | [1] |
| Dose Proportionality | Cmax and AUC show dose-related proportional increases | [1] |
Note: Specific Cmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) values for single and multiple doses of this compound in humans are not yet publicly available in comprehensive tabulated form.
Table 2: Comparative Pharmacokinetic Parameters of Oral Factor Xa Inhibitors
| Parameter | This compound | Apixaban | Rivaroxaban |
| Tmax (h) | 1 - 6[1] | ~3[4] | 2 - 4[2] |
| Bioavailability (%) | Good | ~50 | 80-100 (10 mg), ≥66 (20 mg, fasting) |
| Half-life (h) | Data not available | ~12 | 5 - 9 (young), 11 - 13 (elderly) |
| Metabolism | Reductive isoxazole ring opening[2][3] | Primarily CYP3A4/5 | Primarily CYP3A4/5 and CYP2J2 |
| Major Metabolite(s) | M1 (benzamidine metabolite)[2][3] | O-demethyl apixaban sulfate | Inactive metabolites |
| Elimination | Primarily biliary (in animals)[2][3] | Multiple pathways (renal, fecal) | ~2/3 metabolized, 1/3 unchanged in urine |
Metabolic Pathway of this compound
The biotransformation of this compound is characterized by a significant metabolic event involving its isoxazole moiety.
Caption: Metabolic pathway of this compound.
The primary metabolic transformation of this compound is the reductive opening of the isoxazole ring, a reaction dependent on NADH.[2][3] This process yields the main metabolite, M1, which is a benzamidine derivative.[2][3] In addition to M1, other minor metabolites, such as M4 and M7, have been identified in circulation.[2][3] In preclinical models, the primary route of elimination for these metabolites is through biliary excretion.[2][3]
Experimental Protocols
The pharmacokinetic data presented in this guide are based on standard methodologies employed in clinical and preclinical drug development.
Human Pharmacokinetic Studies (Phase I)
A typical Phase I clinical trial protocol to assess the pharmacokinetics of an oral anticoagulant like this compound would involve the following:
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study.[1]
-
Participants: Healthy male and female volunteers.
-
Dosing Regimens:
-
Single Ascending Dose: Subjects receive a single oral dose of this compound at escalating dose levels (e.g., 10 mg, 25 mg, 50 mg, 100 mg, 200 mg).[1]
-
Multiple Ascending Dose: Subjects receive multiple doses of this compound over a defined period (e.g., once or twice daily for 5-7 days) at escalating dose levels (e.g., 25 mg, 50 mg, 100 mg).[1]
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points pre- and post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to determine the plasma concentration-time profile of the parent drug and its metabolites.
-
Bioanalytical Method: Validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are used for the quantitative determination of the drug and its metabolites in plasma and urine.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, CL, and Vd.
Preclinical Pharmacokinetic Studies (Rat and Dog)
The experimental workflow for assessing the pharmacokinetics of this compound in animal models typically includes:
Caption: Workflow for preclinical pharmacokinetic studies.
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used species.
-
Drug Administration: A single oral dose of radiolabeled ([14C]) this compound is administered to fasted animals. For intravenous administration, the drug is typically dissolved in a suitable vehicle.
-
Sample Collection: Blood samples are collected serially from a cannulated vein at various time points post-dose. Urine, feces, and bile (from bile duct-cannulated animals) are collected over a specified period (e.g., 0-72 hours).
-
Bioanalysis: Plasma, urine, feces, and bile samples are analyzed for the parent drug and its metabolites using LC-MS/MS. Radioactivity counting is also performed to determine the extent of absorption and routes of excretion.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are determined using non-compartmental analysis of the plasma concentration-time data.
Conclusion
This compound exhibits a predictable pharmacokinetic profile characterized by good oral absorption and dose-proportional exposure. Its metabolism is primarily driven by the reductive cleavage of the isoxazole ring, a pathway that differs from the CYP450-mediated metabolism of many other Factor Xa inhibitors. While the available data provide a solid foundation for understanding the pharmacokinetic behavior of this compound, further studies are needed to fully characterize the quantitative pharmacokinetic parameters in human populations and to elucidate the clinical significance of its metabolites. This guide serves as a valuable resource for scientists and researchers involved in the ongoing development and evaluation of novel oral anticoagulants.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive isoxazole ring opening of the anticoagulant this compound is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety- pharmacokinetics and pharmacodynamics of multiple oral doses of apixaban- a factor Xa inhibi | British Pharmacological Society [bps.ac.uk]
Evaluating the Therapeutic Index of Razaxaban Compared to Warfarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of Razaxaban, a direct factor Xa inhibitor, and warfarin, a vitamin K antagonist. The therapeutic index, a measure of the relative safety of a drug, is a critical parameter in anticoagulant therapy, where the desired antithrombotic efficacy must be balanced against the risk of bleeding. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways to aid in the evaluation of these two anticoagulants.
Executive Summary
Mechanism of Action
This compound: Direct Factor Xa Inhibition
This compound directly and selectively binds to Factor Xa, a critical enzyme in the common pathway of the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.
Warfarin: Vitamin K Antagonism
Warfarin inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of active forms of vitamin K-dependent clotting factors II, VII, IX, and X in the liver. By depleting these functional clotting factors, warfarin reduces the ability of the blood to clot.
Preclinical Data: A Comparative Look
Direct head-to-head preclinical studies comparing the therapeutic index of this compound and warfarin in the same arterial thrombosis model are limited. However, available data from separate studies in rabbit models provide some insights.
| Parameter | This compound | Warfarin |
| Animal Model | Rabbit Electrolytic Injury-Induced Carotid Artery Thrombosis[1] | Rabbit Venous Stasis Model[2][3] |
| Antithrombotic Efficacy (ED50) | 0.22 ± 0.05 mg/kg/h (IV infusion)[1] | Dose-dependent inhibition of thrombosis observed. A dose of 1.5 mg/kg/day showed significant antithrombotic effect after 48 hours.[3] |
| Dose for Full Efficacy | 3 mg/kg/h (IV infusion)[1] | Not explicitly defined in the same terms as this compound. |
| Effect on Bleeding Time | No significant increase at 3 mg/kg/h[1] | Dose-dependent increase in prothrombin time, indicative of increased bleeding risk.[2] |
| Calculated Therapeutic Index (Preclinical) | >13.6 (based on the ratio of the fully effective dose to the ED50 without significant bleeding) | Not directly calculable from the available comparative data. |
Clinical Data: Efficacy and Safety
This compound
A Phase II, randomized, double-blind, dose-response study evaluated the efficacy and safety of this compound for the prevention of deep vein thrombosis in patients undergoing knee replacement surgery. The study tested twice-daily doses of 25 mg, 50 mg, 75 mg, and 100 mg. While increasing doses of this compound showed improved efficacy, the three larger doses were stopped due to an increase in major bleeding events[4]. This suggests a dose-dependent risk of bleeding in the clinical setting.
| This compound Dose | Efficacy (Venous Thromboembolism) | Safety (Major Bleeding) |
| 25 mg (twice daily) | Improved efficacy compared to enoxaparin[4] | Lower incidence of major bleeding[4] |
| 50 mg (twice daily) | Improved efficacy compared to enoxaparin[4] | Increased major bleeding[4] |
| 75 mg (twice daily) | Study arm stopped due to increased major bleeding[4] | Increased major bleeding[4] |
| 100 mg (twice daily) | Study arm stopped due to increased major bleeding[4] | Increased major bleeding[4] |
Warfarin
Warfarin's clinical use is characterized by a narrow therapeutic window, requiring regular monitoring of the INR to maintain it within the target range of 2.0 to 3.0 for most indications.
| Parameter | Warfarin |
| Therapeutic Monitoring | International Normalized Ratio (INR) |
| Therapeutic Range | 2.0 - 3.0 for most indications |
| Risk of Major Bleeding (Clinical Trials) | 1-3% per year |
| Risk of Major Bleeding (Observational Studies) | Can be as high as 7% per year |
Experimental Protocols
Preclinical Thrombosis Models
This model is used to evaluate the antithrombotic efficacy of compounds in an arterial setting.
Protocol:
-
Anesthesia: Male New Zealand White rabbits are anesthetized.
-
Surgical Preparation: The carotid artery is isolated.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via intravenous infusion.
-
Thrombosis Induction: An electrical current is applied to the carotid artery to induce endothelial injury and thrombus formation[5].
-
Efficacy Assessment: Carotid blood flow is monitored, and after a set period, the artery is excised, and the formed thrombus is weighed[5].
Bleeding Time Assessment
This method assesses the effect of anticoagulants on primary hemostasis.
Protocol:
-
Anesthesia: Rabbits are anesthetized.
-
Drug Administration: The test compound is administered.
-
Incision: A standardized incision is made in the nail cuticle[6].
-
Measurement: The time until bleeding stops is recorded. Blood is blotted with filter paper at regular intervals until no more blood is absorbed[6].
Conclusion
The available data suggests that this compound may possess a wider therapeutic index than warfarin in preclinical models of arterial thrombosis. The ability to achieve full antithrombotic efficacy at a dose that does not significantly prolong bleeding time is a promising characteristic. However, clinical data from the Phase II trial highlights the dose-dependent risk of bleeding, which ultimately led to the discontinuation of the higher doses. Warfarin, while effective, has a well-established narrow therapeutic window in the clinical setting, necessitating careful and frequent monitoring to mitigate the risks of both thrombosis and hemorrhage.
For drug development professionals, the preclinical profile of this compound is encouraging, but the translation to a safe and effective clinical dose requires careful dose-ranging studies to identify a therapeutic window that maximizes antithrombotic benefit while minimizing bleeding risk. Further head-to-head preclinical studies in the same arterial thrombosis model would provide a more direct and robust comparison of the therapeutic indices of this compound and warfarin.
References
- 1. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent antithrombotic effect of warfarin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antithrombotic effects of warfarin and heparin following infusions of tissue thromboplastin in rabbits: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
A Comparative Safety Analysis of Razaxaban and Other Xabans: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the safety profiles of the investigational Factor Xa inhibitor, Razaxaban, and other widely-used xabans: Apixaban, Rivaroxaban, and Edoxaban. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available safety data, experimental methodologies, and relevant biological pathways to inform future research and development in the field of anticoagulation.
Executive Summary
Factor Xa (FXa) inhibitors, a class of direct oral anticoagulants (DOACs), have revolutionized the prevention and treatment of thromboembolic disorders. While Apixaban, Rivaroxaban, and Edoxaban are established therapies, the development of this compound was discontinued. This guide compiles the available safety data for this compound from its clinical development program and contrasts it with the extensive safety information available for the approved xabans. The primary safety concern for all xabans is the risk of bleeding. This analysis reveals that while this compound showed promise in its antithrombotic efficacy, dose-dependent increases in major bleeding events were a significant concern, a characteristic that requires careful management and is a focal point of comparison with other agents in this class.
Data Presentation: Comparative Safety Profiles
The following tables summarize the key safety endpoints for this compound and other xabans based on available clinical trial data. It is crucial to note that the data for this compound is limited to a Phase II trial, whereas the data for Apixaban, Rivaroxaban, and Edoxaban is derived from large-scale Phase III clinical trials and real-world studies.
Table 1: Comparative Incidence of Major Bleeding Events
| Drug | Clinical Trial(s) | Patient Population | Major Bleeding Incidence | Comparator | Comparator Bleeding Incidence |
| This compound | Phase II (Knee Arthroplasty) | Patients undergoing elective knee replacement | 0.7% (lowest dose) to dose-dependent increase leading to discontinuation of higher doses[1] | Enoxaparin | 0%[1] |
| Apixaban | ARISTOTLE | Atrial Fibrillation | 2.13% per year[2] | Warfarin | 3.09% per year[2] |
| Rivaroxaban | ROCKET AF | Atrial Fibrillation | 3.6% per year[3] | Warfarin | 3.5% per year[3] |
| Edoxaban | ENGAGE AF-TIMI 48 | Atrial Fibrillation | 2.75% per year (high-dose) | Warfarin | 3.43% per year |
Table 2: Comparative Incidence of Other Key Safety Endpoints
| Drug | Clinically Relevant Non-Major Bleeding | Intracranial Hemorrhage | Gastrointestinal Bleeding |
| This compound | Data not available | Data not available | Data not available |
| Apixaban | Lower vs. Warfarin[2] | 0.24% per year (vs. 0.47% for Warfarin)[2] | Lower vs. Rivaroxaban and high-dose Edoxaban[3][4] |
| Rivaroxaban | Similar to Warfarin[5] | 0.5% per year (vs. 0.7% for Warfarin)[6] | Higher vs. Warfarin and Apixaban[2][3] |
| Edoxaban | Lower vs. Warfarin | 0.39% per year (high-dose vs. 0.85% for Warfarin) | Higher with high-dose vs. Warfarin[4] |
Experimental Protocols
Understanding the methodologies of the key clinical trials is essential for interpreting the safety data. Below are summaries of the experimental protocols for the pivotal trials of the compared xabans.
This compound: Phase II Thromboprophylaxis Study
-
Study Design: A Phase II, randomized, double-blind, parallel-group, dose-ranging study.[7]
-
Patient Population: Patients undergoing elective knee arthroplasty.[1]
-
Intervention: Patients were randomized to receive one of four different twice-daily doses of this compound or the comparator.
-
Comparator: Enoxaparin, a low-molecular-weight heparin.[1]
-
Primary Efficacy Endpoint: A composite of venographically detected deep vein thrombosis and symptomatic venous thromboembolism.[1]
-
Primary Safety Endpoint: Major bleeding events.[1]
-
Key Methodological Aspect: The trial was designed to establish a dose-response relationship for both efficacy and safety. The higher doses of this compound were discontinued due to an unacceptable increase in major bleeding events.[4]
Apixaban: ARISTOTLE Trial
-
Study Design: A multinational, randomized, double-blind, active-controlled trial.
-
Patient Population: 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.
-
Intervention: Apixaban administered at a dose of 5 mg twice daily (or 2.5 mg twice daily in patients with specific criteria).
-
Comparator: Warfarin, dose-adjusted to a target INR of 2.0 to 3.0.
-
Primary Efficacy Endpoint: Ischemic or hemorrhagic stroke or systemic embolism.
-
Primary Safety Endpoint: Major bleeding, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.
Rivaroxaban: ROCKET AF Trial
-
Study Design: A multinational, randomized, double-blind, double-dummy, event-driven trial.[5]
-
Patient Population: 14,264 patients with nonvalvular atrial fibrillation at moderate to high risk for stroke.
-
Intervention: Rivaroxaban administered at a dose of 20 mg once daily (or 15 mg once daily in patients with creatinine clearance of 30 to 49 ml/min).
-
Comparator: Warfarin, dose-adjusted to a target INR of 2.0 to 3.0.[5]
-
Primary Efficacy Endpoint: The composite of stroke and systemic embolism.
-
Primary Safety Endpoint: The composite of major and non-major clinically relevant bleeding events.[5]
Edoxaban: ENGAGE AF-TIMI 48 Trial
-
Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.
-
Patient Population: 21,105 patients with atrial fibrillation at moderate to high risk for stroke.
-
Intervention: Edoxaban administered at a high-dose (60 mg once daily) or low-dose (30 mg once daily) regimen. Dose reduction by half was performed for patients with creatinine clearance of 30 to 50 ml/min, body weight ≤60 kg, or concomitant use of potent P-glycoprotein inhibitors.
-
Comparator: Warfarin, dose-adjusted to a target INR of 2.0 to 3.0.
-
Primary Efficacy Endpoint: The composite of stroke or systemic embolic event.
-
Primary Safety Endpoint: Major bleeding according to the ISTH criteria.
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade and Mechanism of Action of Xabans
Caption: The coagulation cascade and the inhibitory mechanism of xabans on Factor Xa.
Experimental Workflow: Comparative Safety Assessment of Xabans
Caption: A generalized workflow for a comparative safety assessment of xabans.
Logical Relationship: Risk-Benefit Assessment of Xabans
Caption: Logical relationship for the risk-benefit assessment of xaban therapies.
Conclusion
The comparative safety analysis of this compound and other xabans highlights the critical balance between antithrombotic efficacy and bleeding risk. While this compound's development was halted, the available data underscores a dose-dependent increase in major bleeding, a safety signal that is a common feature across all Factor Xa inhibitors. The extensive clinical trial programs for Apixaban, Rivaroxaban, and Edoxaban have provided a more nuanced understanding of their respective safety profiles, revealing differences in the rates of major bleeding, intracranial hemorrhage, and gastrointestinal bleeding. For researchers and drug development professionals, the story of this compound serves as a crucial case study in the challenges of developing novel anticoagulants with a favorable safety window. Future research should continue to focus on identifying patient populations at higher risk of bleeding and developing strategies to mitigate this risk, potentially through personalized dosing regimens or the development of safer anticoagulant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety of new oral anticoagulant drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonvalvular Atrial Fibrillation (NVAF) | XARELTO® (rivaroxaban) HCP [xareltohcp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Factors Associated With Major Bleeding Events: Insights From the ROCKET AF Trial (Rivaroxaban Once-daily Oral Direct Factor Xa Inhibition Compared with Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Razaxaban
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Razaxaban, a factor Xa inhibitor, to build a foundation of trust and value beyond the product itself. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.
Hazard Profile of this compound
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Environmental release must be strictly avoided.[1] The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the detailed methodology for the disposal of solid this compound waste, contaminated labware, and aqueous solutions containing this compound.
1. Solid this compound Waste and Contaminated Materials:
-
Step 1: Segregation and Collection.
-
Collect all unused or expired solid this compound, as well as grossly contaminated items such as weighing boats, spatulas, and personal protective equipment (PPE) (e.g., gloves, lab coats), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
-
Step 2: Labeling.
-
Label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).
-
-
Step 3: Storage.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials. This area should be well-ventilated.
-
-
Step 4: Disposal.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure the disposal method is incineration at an approved facility to guarantee complete destruction of the active pharmaceutical ingredient.[2] All investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[3]
-
2. Contaminated Labware (e.g., glassware):
-
Step 1: Decontamination.
-
Rinse the contaminated glassware three times with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound.
-
Collect the solvent rinsate as hazardous waste in a separate, appropriately labeled container.
-
-
Step 2: Final Cleaning.
-
After decontamination, the glassware can be washed with standard laboratory detergent and water.
-
-
Step 3: Disposal of Rinsate.
-
The solvent rinsate containing this compound must be disposed of as hazardous chemical waste through a licensed vendor for incineration.
-
3. Aqueous Solutions Containing this compound:
-
Step 1: Collection.
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Crucially, do not dispose of aqueous solutions containing this compound down the drain. This is to avoid release into the environment, as the substance is very toxic to aquatic life.[1]
-
-
Step 2: Labeling.
-
Label the container with "Hazardous Waste," the chemical name "this compound," and an approximate concentration.
-
-
Step 3: Disposal.
-
Dispose of the container through a licensed hazardous waste management company for incineration.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of different types of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Razaxaban
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Razaxaban, a potent direct factor Xa inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide clear, step-by-step instructions for operational and disposal plans. By adhering to these protocols, researchers can minimize risk and maintain a safe laboratory environment.
Hazard Identification and Classification
This compound is a small molecule anticoagulant that functions by inhibiting coagulation factor Xa. While its therapeutic effects are beneficial in a clinical context, it presents significant occupational hazards in a laboratory setting.
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Anticoagulant Effects: Accidental absorption, inhalation, or ingestion can lead to systemic anticoagulant effects, increasing the risk of bleeding.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Due to its high potency and pharmacological activity, this compound should be handled as a potent compound. In the absence of a specific Occupational Exposure Limit (OEL), a risk-based approach using control banding is recommended. This involves implementing stringent containment and handling procedures to minimize personnel exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum PPE requirements.
| Operation | Required PPE | Specifications |
| Handling Solid Compound (e.g., weighing, aliquoting) | - Double Nitrile Gloves- Disposable Gown with Elastic Cuffs- Safety Goggles with Side Shields- Particulate Respirator | - Change outer gloves immediately upon contamination.- Gown should be impervious to liquids.- ANSI Z87.1 compliant eyewear.- N95 or higher rated respirator. |
| Handling Solutions | - Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields | - Change gloves frequently and immediately if contaminated.- Standard laboratory coat.- ANSI Z87.1 compliant eyewear. |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- Particulate Respirator (for solids) or Organic Vapor Respirator (for solutions) | - Ensure complete coverage to prevent skin contact.- Select respirator based on the physical form of the spilled material. |
Safe Handling and Operational Procedures
Adherence to strict operational procedures is critical to minimize the risk of exposure to this compound.
Engineering Controls
-
Ventilated Enclosure: All handling of solid this compound, including weighing and preparing stock solutions, must be conducted in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to prevent inhalation of airborne particles.
-
Restricted Access: The area where this compound is handled should be clearly demarcated and access restricted to authorized and trained personnel only.
-
Negative Pressure: Laboratories where potent compounds are handled should be maintained under negative pressure to prevent the escape of contaminants to adjacent areas.
Procedural Workflow for Handling Solid this compound
The following workflow diagram outlines the key steps for safely handling powdered this compound.
Storage
| Form | Storage Condition | Notes |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. |
| In Solvent | -80°C | Ensure the solvent is compatible with the storage container and temperature. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Accidental Exposure
| Exposure Route | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Rinse the affected area thoroughly with large amounts of water for at least 15 minutes.- Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open.- Remove contact lenses if present and easy to do.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water.- Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
Spill Response
The appropriate response to a spill depends on its size and nature.
Decontamination of Surfaces: For routine cleaning and after minor spills, a solution of mild detergent and water can be used. For more thorough decontamination, a 1:10 dilution of bleach followed by a water rinse can be effective. Always test the decontamination solution on a small, inconspicuous area of the surface first.
Disposal Plan
All waste containing this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), disposable labware, and solid this compound waste must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
By implementing these safety and logistical protocols, your laboratory can build a strong foundation of safety and trust, ensuring that your valuable research with this compound is conducted responsibly and without compromising the well-being of your personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
